molecular formula C5H10N2O2 B11922771 6,9-Dioxa-1,3-diazaspiro[4.4]nonane CAS No. 260053-40-5

6,9-Dioxa-1,3-diazaspiro[4.4]nonane

Cat. No.: B11922771
CAS No.: 260053-40-5
M. Wt: 130.15 g/mol
InChI Key: XAOKAKAMHXTJKN-UHFFFAOYSA-N
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Description

6,9-Dioxa-1,3-diazaspiro[4.4]nonane is a spirocyclic scaffold of significant interest in advanced organic synthesis and medicinal chemistry. Spirocyclic structures like this one are prized for their three-dimensional rigidity, which can impart improved selectivity and metabolic stability to drug candidates . Related 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones can be efficiently synthesized via cascade processes involving a [3,3]-sigmatropic rearrangement of N,O-diacyl hydroxylamines, promoted by the formation of a silylketenaminal intermediate, followed by sequential intramolecular cyclizations . In pharmaceutical research, the 2,7-diazaspiro[4.4]nonane scaffold is a key structural motif in potent sigma receptor (SR) ligands . Sigma receptors are involved in pain management, and derivatives of this spirocyclic system have shown high binding affinity for these targets, demonstrating potent analgesic properties in preclinical models with a favorable pharmacokinetic and toxicity profile . Furthermore, such spirocyclic frameworks are subject to structural studies, including crystal structure prediction and analysis, to understand the relationship between their conformational strain and physicochemical properties, which is crucial for rational drug design . This compound is intended for research applications only, including as a building block for synthesizing novel bioactive molecules, in structure-activity relationship (SAR) studies, and for exploring new synthetic methodologies in organic chemistry. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

260053-40-5

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

1,4-dioxa-6,8-diazaspiro[4.4]nonane

InChI

InChI=1S/C5H10N2O2/c1-2-9-5(8-1)3-6-4-7-5/h6-7H,1-4H2

InChI Key

XAOKAKAMHXTJKN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CNCN2

Origin of Product

United States

Foundational & Exploratory

6,9-Dioxa-1,3-diazaspiro[4.4]nonane chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the 6,9-Dioxa-1,3-diazaspiro[4.4]nonane scaffold. This structure represents a specific subclass of spiro-heterocycles where an imidazolidine ring (1,3-diaza) is fused at the C5 position to a 1,3-dioxolane ring (6,9-dioxa) via a single shared carbon atom.

Structure, Synthesis, and Pharmacological Utility

Executive Summary

The 6,9-Dioxa-1,3-diazaspiro[4.4]nonane core is a bicyclic spiro-heterocycle combining the hydrogen-bonding capability of an imidazolidine (Ring A) with the acetal-like protection and dipole characteristics of a 1,3-dioxolane (Ring B).

In drug discovery, this scaffold is classified as a privileged structure due to its ability to position functional groups in defined 3D vectors. It serves two primary roles:

  • Conformational Constraint: As a rigidified analogue of amino acids or peptides, restricting the

    
     and 
    
    
    
    torsion angles.
  • Bioisostere: Acting as a surrogate for spiro-hydantoins (e.g., in Aldose Reductase Inhibitors) or as a masked ketone intermediate in the synthesis of nucleoside analogs.

Structural Analysis & Chemical Identity[1][2]

IUPAC & Numbering System

The nomenclature follows the standard spiro[4.4]nonane numbering rules, prioritizing the diazaring (Ring A) and the heteroatoms.

  • Ring A (1,3-Diazaspiro): An imidazolidine ring.[1] Nitrogen atoms are located at positions 1 and 3.

  • Spiro Junction: Carbon 5 (relative to the diaza ring) is the spiro-center.

  • Ring B (6,9-Dioxaspiro): A 1,3-dioxolane ring.[2][3] Oxygen atoms are located at positions 6 and 9, attached directly to the spiro carbon (C5).

Chemical Formula:


 (for the unsubstituted core).[3]
Molecular Weight:  ~130.15  g/mol .
Stereoelectronic Properties

The spiro-carbon (C5) is tetrahedral (


). The orthogonality of the two rings creates a rigid "twist" structure.
  • Anomeric Effect: The O-C-O linkage in the dioxolane ring exerts an anomeric effect, stabilizing specific conformations where the lone pairs on oxygen are anti-periplanar to the C-N bonds of the adjacent ring.

  • Lipophilicity: The dioxolane ring increases lipophilicity compared to the parent ketone/amide, improving blood-brain barrier (BBB) penetration potential relative to the open-chain precursors.

Structural Visualization

The following diagram illustrates the connectivity and numbering of the core scaffold.

G cluster_ringA Ring A: Imidazolidine cluster_ringB Ring B: 1,3-Dioxolane N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 (Spiro) C4->C5 O6 O6 C7 C7 O6->C7 C8 C8 C7->C8 O9 O9 C8->O9 O9->C5 C5->N1 C5->O6

Caption: Connectivity map of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane showing the spiro-fusion at C5.

Synthesis Protocols

The synthesis of this scaffold typically proceeds via the ketalization of a 4-imidazolidinone derivative. This approach is preferred for its modularity, allowing substituents to be introduced on the nitrogen atoms prior to cyclization.

Primary Route: Acid-Catalyzed Ketalization

This protocol describes the formation of the spiro-dioxolane ring from a pre-formed imidazolidinone core.

Reagents:

  • Substrate: 4-Imidazolidinone derivative (e.g., 2-phenyl-4-imidazolidinone).

  • Reagent: Ethylene Glycol (10-20 equivalents).

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    TSA) (10 mol%).
  • Solvent: Toluene or Benzene (anhydrous).

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the 4-imidazolidinone substrate (1.0 eq) and ethylene glycol (15.0 eq) to the flask. Dissolve in Toluene (0.1 M concentration relative to substrate).

  • Catalysis: Add

    
    TSA (0.1 eq) in one portion.
    
  • Reflux: Heat the reaction to vigorous reflux (

    
    ). Monitor the collection of water in the Dean-Stark trap.
    
    • Mechanism:[4][5][6] The acid activates the C4-carbonyl, facilitating nucleophilic attack by the glycol. Azeotropic removal of water drives the equilibrium toward the spiro-ketal.

  • Monitoring: Reaction is typically complete within 4–6 hours. Verify by TLC (Mobile Phase: 5% MeOH in DCM) or LC-MS.

  • Workup: Cool to room temperature. Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with Brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica Gel, Hexanes:EtOAc gradient).

Synthesis Workflow Diagram

Synthesis Start Start: 4-Imidazolidinone (Ketone/Amide Core) Step1 Step 1: Activation Add pTSA, Toluene Start->Step1 Step2 Step 2: Nucleophilic Attack Add Ethylene Glycol Step1->Step2 Intermediate Hemiketal Intermediate (Transient) Step2->Intermediate First OH attack Step3 Step 3: Cyclization Reflux w/ Dean-Stark (Water Removal) Product Product: 6,9-Dioxa-1,3-diazaspiro[4.4]nonane Step3->Product -H2O Intermediate->Step3 Ring Closure

Caption: Synthetic pathway via acid-catalyzed ketalization of the imidazolidinone core.

Physicochemical Properties & Stability

The utility of the 6,9-dioxa-1,3-diazaspiro[4.4]nonane scaffold depends heavily on the stability of the spiro-ketal junction.

Property Profile
PropertyValue / CharacteristicRelevance
LogP (Est.) 0.5 – 1.2Moderate lipophilicity; suitable for CNS penetration.
H-Bond Donors 1 (NH at N1/N3)Critical for receptor binding (e.g., in enzyme active sites).
H-Bond Acceptors 4 (N1, N3, O6, O9)High acceptor density in a small volume.
TPSA ~40-50

Favorable for oral bioavailability (Rule of 5 compliant).
Rotatable Bonds 0 (Rigid Core)Reduces entropic penalty upon binding.
Stability Matrix
  • Acidic Conditions: Labile. The spiro-dioxolane ring is essentially a ketal. It will hydrolyze back to the parent ketone (imidazolidinone) and ethylene glycol in aqueous acid (pH < 4).

    • Application: Can be used as a prodrug strategy to release the active ketone in vivo.

  • Basic Conditions: Stable. The imidazolidine and dioxolane rings are resistant to hydrolysis in basic media (e.g., 1M NaOH).

  • Oxidative Conditions: Generally stable, though the N-H positions may be susceptible to oxidation if not substituted.

Applications in Drug Development[6]

Peptidomimetics (Turn Mimetics)

The rigid spiro[4.4] framework locks the nitrogen atoms in specific vectors. This is utilized to mimic


-turns  or 

-turns
in proteins.
  • Mechanism: By replacing a specific amino acid residue (e.g., Proline) with this spiro-scaffold, the peptide backbone is forced into a kinked conformation, potentially stabilizing the bioactive secondary structure.

Aldose Reductase Inhibitors (ARIs)

While classic ARIs (like Sorbinil) use a spiro-hydantoin fused to a chroman ring, the 6,9-dioxa-1,3-diazaspiro[4.4]nonane core offers a simplified, lower molecular weight alternative.

  • Interaction: The hydantoin-like face (Ring A) binds to the catalytic site of Aldose Reductase, while the dioxolane ring (Ring B) occupies the hydrophobic pocket, mimicking the ribose sugar moiety of the cofactor or substrate.

Nucleoside Analogs

This scaffold appears in the synthesis of constrained nucleoside analogs where the sugar (ribose) is replaced or constrained by the dioxolane ring spiro-fused to the nucleobase (simulated by the diaza ring).

References

  • Spirohydantoin Synthesis & Activity: Sarges, R., et al. (1988). "Spirohydantoin aldose reductase inhibitors derived from 8-aza- and 8-oxachromans." Journal of Medicinal Chemistry.

  • Ketalization Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Spiro-Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery.

  • Imidazolidinone Chemistry: Schofield, K., et al. (2021).[7] "Oxidative Radical Cyclization to Imidazolidinones." Organic Letters.

Sources

IUPAC nomenclature of 1,3-diaza-dioxaspiro[4.4]nonane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the nomenclature, structural elucidation, and synthesis of 1,3-diaza-dioxaspiro[4.4]nonane derivatives. This document is structured to bridge the gap between strict IUPAC compliance and practical medicinal chemistry usage.

Executive Summary: The Pharmacophore Context

In drug discovery, spirocyclic scaffolds are prized for their ability to enforce conformational restriction, thereby increasing ligand selectivity and metabolic stability. The 1,3-diaza-dioxaspiro[4.4]nonane skeleton represents a specific subclass where a five-membered nitrogenous ring (typically a hydantoin or imidazolidine) is fused at a single carbon atom to a five-membered oxygenated ring (typically a dioxolane or ketal).

While chemists often refer to these by their pharmacophore names (e.g., "Spirohydantoin-dioxolanes"), precise IUPAC nomenclature is critical for patent filing and regulatory registration. This guide resolves the ambiguity between common usage and the rigorous Blue Book P-24 rules.

The Nomenclature Architecture

The name "1,3-diaza-dioxaspiro[4.4]nonane" is chemically ambiguous without locants. To derive the Preferred IUPAC Name (PIN) , we must apply the hierarchy of heteroatom priority and numbering paths.

The Core Rules (IUPAC P-24.2)
  • Spiro Skeleton: The [4.4]nonane system consists of two 5-membered rings sharing one spiro atom.

  • Heteroatom Priority: Oxygen > Nitrogen. (Rule P-25.2.2.4).

  • Numbering Start: Numbering begins in the ring with the higher priority heteroatom (Oxygen), starting at an atom adjacent to the spiro carbon, proceeding around that ring to give heteroatoms the lowest possible locants, then crossing the spiro center to the second ring.

Structural Derivation

Let us assume the most common medicinal scaffold: A hydantoin (imidazolidine-2,4-dione) ring spiro-fused to a 1,3-dioxolane ring (acetal).

  • Ring A (Oxygen): 1,3-Dioxolane.[1]

  • Ring B (Nitrogen): Imidazolidine.[2]

  • The Conflict: If we name it "1,3-diaza...", we violate the O > N priority.

  • The Resolution: The Oxygen ring is numbered 1–5. The Nitrogen ring is numbered 6–9.

The Numbering Path:
  • Position 1: Oxygen (Highest priority).

  • Position 2 & 3: Carbons (Path must proceed away from spiro to maximize heteroatom count or minimize locants? In [4.4], we start adjacent to spiro).[3][4]

    • Correct Path: O(1)

      
       CH
      
      
      
      (2)
      
      
      CH
      
      
      (3)
      
      
      O(4)
      
      
      Spiro(5).
    • Result: This creates a 1,4-dioxa fragment in the spiro system (derived from a 1,3-dioxolane where the spiro carbon is C2).

  • Crossing the Spiro (5): We enter the nitrogen ring.

  • Position 6: Nitrogen (to give lowest locant 6 vs 9).

  • Position 8: Nitrogen.

Final PIN: 1,4-Dioxa-6,8-diazaspiro[4.4]nonane (Note: Derivatives will include suffix modifications, e.g., -7,9-dione for hydantoins).

Nomenclature Decision Logic (Visualization)

NomenclatureLogic cluster_ex Example: Hydantoin-Ketal Start Identify Spiro System [4.4]Nonane Hetero Compare Heteroatoms Ring A (O) vs Ring B (N) Start->Hetero Priority Apply Priority Rule P-25 Oxygen > Nitrogen Hetero->Priority RingSelect Select Ring A as Starting Ring (1-5) Priority->RingSelect Pathing Determine Path Start adjacent to Spiro C Minimize Heteroatom Locants RingSelect->Pathing Result Resulting Locants: 1,4-Dioxa (Ring A) 6,8-Diaza (Ring B) Pathing->Result Ex1 Spiro[1,3-dioxolane-2,4'-imidazolidine] Ex2 IUPAC: 1,4-Dioxa-6,8-diazaspiro[4.4]nonane Ex1->Ex2

Figure 1: Decision tree for assigning IUPAC locants to mixed O/N spirocycles.

Synthetic Pathways & Causality

To synthesize 1,3-diaza-dioxaspiro[4.4]nonane derivatives, we typically employ a convergent strategy. The "diaza" ring (hydantoin) is usually formed onto a pre-existing ketone which may already contain the "dioxa" ring (ketal) or be part of a heterocyclic ketone.

The Bucherer-Bergs Reaction

The gold standard for generating the 1,3-diazaspiro (hydantoin) motif is the Bucherer-Bergs reaction .[5][6][7]

  • Mechanistic Causality:

    • Imine Formation: The ketone reacts with ammonium carbonate to form an imine.

    • Cyanide Attack: The cyanide anion attacks the imine (Strecker-like) to form an

      
      -aminonitrile.
      
    • Carbamate Cyclization: Carbon dioxide (from carbonate) reacts with the amine to form a carbamic acid, which cyclizes to the hydantoin.

    • Thermodynamic Control: This reaction is reversible and typically yields the thermodynamically more stable product (often the one with the C4-carbonyl in the less hindered position).

Comparative Data: Synthesis Methods
MethodReagentsKey IntermediateUtility for Spiro[4.4]
Bucherer-Bergs KCN, (NH

)

CO


-Aminonitrile
High: Direct formation of hydantoin ring at spiro center.
Strecker Synthesis KCN, NH

Cl, then KCNO

-Amino acid
Medium: Requires stepwise cyclization with cyanate.
Ketalization Diol, Acid Cat.Oxonium ionHigh: Used to form the dioxa ring from a ketone.

Experimental Protocol: Synthesis of a Spiro-Hydantoin Derivative

Objective: Synthesis of a generic 1,4-dioxa-6,8-diazaspiro[4.4]nonane-7,9-dione derivative via the Bucherer-Bergs reaction.

Prerequisites:

  • Starting Material: A cyclic ketone (e.g., a functionalized cyclopentanone or a heterocyclic ketone if accessing complex isomers).

  • Safety: KCN is highly toxic. All operations must occur in a well-ventilated fume hood with cyanide antidote kits available.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve the cyclic ketone (10 mmol) in 50% aqueous ethanol (30 mL).

    • Add Ammonium Carbonate (30 mmol, 3 equiv) to the solution.

    • Rationale: Excess carbonate ensures sufficient CO

      
       source for the carbamate cyclization step.
      
  • Cyanide Addition:

    • Add Potassium Cyanide (KCN) (15 mmol, 1.5 equiv) in a single portion.

    • Caution: Ensure pH remains >9 to prevent HCN gas evolution.

  • Thermal Cyclization:

    • Heat the reaction mixture to 55–60 °C for 12–24 hours.

    • Monitoring: Monitor consumption of ketone via TLC (Eluent: EtOAc/Hexane 1:1). Look for the appearance of a polar spot (Hydantoin).

  • Isolation:

    • Cool the mixture to 0 °C in an ice bath.

    • Acidify carefully with 6M HCl to pH 2. (Perform in hood; this drives the precipitation of the hydantoin).

    • Note: If the "dioxa" ring is an acid-sensitive ketal, use weaker acid (Acetic acid) or buffer to pH 5–6 to avoid deprotection.

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from Ethanol/Water.

Synthetic Workflow Diagram

SynthesisWorkflow Ketone Cyclic Ketone (Precursor) Inter1 Imine Formation Ketone->Inter1 NH3 Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Inter1 Inter2 Alpha-Amino Nitrile Inter1->Inter2 CN- Inter3 Carbamic Acid Intermediate Inter2->Inter3 CO2 Product Spiro-Hydantoin (1,3-Diaza Ring Formed) Inter3->Product Cyclization - NH3

Figure 2: Mechanistic pathway for the Bucherer-Bergs synthesis of the diaza-spiro ring.

References

  • IUPAC. Nomenclature of Organic Compounds: Recommendations and Preferred Names (Blue Book). Section P-24: Spiro Compounds.

  • Sarges, R., et al. (1990).[8] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry, 33(7), 1859–1865.

  • PubChem. Compound Summary: 1,4-Dioxa-7-azaspiro[4.4]nonane (CAS 176-33-0).[9] National Library of Medicine. Link

  • Marinov, M., et al. (2014).[10] "Synthesis of 3',4'-Dihydro-2H,2'H,5H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione and its Derivatives." Acta Chimica Slovenica, 61, 420–424.[10]

Sources

Technical Guide: Spirocyclic Imidazolidine-Dioxolane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the design, synthesis, and application of spirocyclic scaffolds containing imidazolidine and dioxolane rings.

Executive Summary

The transition from flat, aromatic-dominated pharmacophores to three-dimensional (3D),


-rich architectures is a defining trend in modern drug discovery. Spirocyclic scaffolds represent a "privileged" structural class that offers rigid conformational control without the molecular weight penalty of fused ring systems.

This guide focuses on a specific, high-value dual-ring architecture: the Dispiro-Imidazolidine-Dioxolane scaffold . This motif combines the hydrogen-bonding capability of the imidazolidine-2,4-dione (hydantoin) ring with the polar, metabolically distinct properties of the 1,3-dioxolane ring.

Key Advantages:

  • Vectorial defined exit vectors: The orthogonal arrangement of the rings allows for precise spatial positioning of substituents.

  • Modulated Lipophilicity: The dioxolane ring reduces LogP compared to carbocyclic analogs while maintaining metabolic stability superior to open-chain ethers.

  • Synthetic Versatility: The scaffold serves as a "masked" ketone, allowing for late-stage diversification.

Structural Rationale & Physicochemical Properties[1][2][3][4]

The core scaffold typically manifests as a Dispiro[1,3-dioxolane-2,1'-cyclohexane-4',5''-imidazolidine]-2'',4''-dione . In this architecture, a central cyclohexane spacer connects a distal dioxolane ring and a proximal imidazolidine ring via two spiro-quaternary carbon centers.

Conformational Analysis

Unlike flexible alkyl chains, the central cyclohexane ring in this dispiro system is locked into a chair conformation.

  • Equatorial vs. Axial: Substituents on the imidazolidine nitrogen can be directed axially or equatorially relative to the central ring, creating distinct pharmacological profiles.

  • Rigidity: The two spiro centers eliminate rotatable bonds, significantly reducing the entropic cost of binding to protein targets.

Property Space (Lipinski & Beyond)
PropertyEffect of Dioxolane-Imidazolidine Combination
H-Bond Donors (HBD) 1-2 (Imide NHs), critical for active site recognition.
H-Bond Acceptors (HBA) 4-5 (Carbonyls + Ether Oxygens), improves solubility.
TPSA ~80-90 Ų, ideal for oral bioavailability and CNS penetration.
Metabolic Stability The spiro-junction protects the imidazolidine from rapid hydrolysis; the dioxolane is stable at physiological pH but can be hydrolyzed under acidic conditions.

Synthetic Methodologies

The construction of this scaffold relies on a robust sequence: Mono-ketalization followed by the Bucherer-Bergs reaction .

Synthesis Logic Diagram (Graphviz)

SynthesisPathway Start 1,4-Cyclohexanedione Step1 Mono-Protection (Ethylene Glycol, pTSA) Start->Step1 Benzene, Reflux Dean-Stark Intermediate 1,4-Dioxaspiro[4.5]decan-8-one Step1->Intermediate 60-70% Yield Step2 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Intermediate->Step2 50% EtOH, 60°C Product Dispiro-Imidazolidine-Dioxolane (Target Scaffold) Step2->Product Spiro-cyclization Branch Acidic Hydrolysis (Optional Deprotection) Product->Branch KetoneHydantoin Keto-Hydantoin (For further functionalization) Branch->KetoneHydantoin

Caption: Step-wise construction of the dispiro scaffold. The Bucherer-Bergs reaction installs the imidazolidine ring at the ketone position of the dioxolane-protected intermediate.

Detailed Experimental Protocol
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

Rationale: Selective protection of one ketone is statistically controlled but requires careful stoichiometry to avoid the bis-ketal.

  • Reagents: 1,4-Cyclohexanedione (1.0 eq), Ethylene glycol (1.0 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Benzene or Toluene (for azeotropic water removal).

  • Procedure:

    • Suspend 1,4-cyclohexanedione in benzene in a flask equipped with a Dean-Stark trap.

    • Add ethylene glycol and pTSA.

    • Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

    • Critical Control Point: Monitor by TLC. Stop immediately upon disappearance of starting material to minimize bis-ketal formation.

    • Cool, wash with sat. NaHCO3, dry over MgSO4, and concentrate.

    • Purification: Recrystallization from cyclohexane/ether or flash chromatography (SiO2, Hexane:EtOAc).

    • Yield Expectation: 60–75%.

Step 2: Bucherer-Bergs Reaction (Spiro-Hydantoin Formation)

Rationale: This multicomponent reaction converts the ketone directly into the spiro-hydantoin with high atom economy.

  • Reagents: 1,4-Dioxaspiro[4.5]decan-8-one (Intermediate from Step 1), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate ((NH4)2CO3, 3.0 eq).

  • Solvent: 50% Ethanol/Water (v/v).

  • Procedure:

    • Dissolve the ketone in 50% EtOH.

    • Add (NH4)2CO3 and KCN (Caution: Toxic).

    • Heat the mixture to 55–60°C for 24–48 hours in a sealed vessel or under efficient reflux.

    • Observation: The product typically precipitates as a white solid upon cooling.

    • Workup: Concentrate the ethanol fraction. Acidify the aqueous residue carefully with dilute HCl to pH ~2 (Caution: HCN evolution—perform in a fume hood).

    • Filter the precipitate, wash with cold water, and dry.

    • Yield Expectation: 70–90%.

Medicinal Chemistry Applications

Sigma-1 Receptor Ligands

The 1-oxa-8-azaspiro[4.5]decane framework (closely related to the dioxolane variant) has shown nanomolar affinity for Sigma-1 receptors. The dioxolane moiety mimics the polar ether functionality found in many CNS-active agents, while the spiro-hydantoin provides a rigid anchor that fits the receptor's hydrophobic pocket.

  • Mechanism:[1][2][3][4][5][6] Modulation of Ca2+ signaling and neuroprotection.

  • Key Reference:Bioorg.[7][8][9] Med. Chem. 2020 (See Ref 1).[9]

Muscarinic Agonists

Spirocyclic derivatives containing ether linkages (like the dioxolane) have been explored as M1 muscarinic agonists for Alzheimer's disease. The rigid spiro-system mimics the quaternary ammonium center of acetylcholine while improving blood-brain barrier (BBB) permeability.

  • Key Reference:J. Med.[7] Chem. (See Ref 2).

Aldose Reductase Inhibitors (ARIs)

Spirohydantoins are a classic class of ARIs. The addition of the dioxolane ring at the 4-position of the cyclohexane ring (relative to the hydantoin) introduces a secondary polar interaction site, improving selectivity against Aldehyde Reductase (ALR1).

Advanced Functionalization Strategies

Once the core Dispiro-Imidazolidine-Dioxolane is synthesized, it acts as a versatile template:

  • N-Alkylation: The N3 position of the hydantoin is acidic (pKa ~8-9). It can be alkylated using alkyl halides and K2CO3 in DMF to introduce diversity elements (e.g., benzyl groups for Sigma-1 affinity).

  • Dioxolane Hydrolysis: Treating the scaffold with aqueous HCl/Acetone removes the ketal, regenerating the ketone. This allows for:

    • Reductive amination (creating amines).

    • Grignard addition (creating tertiary alcohols).

    • Formation of a second spiro-heterocycle (e.g., spiro-oxindole), leading to "Trispiro" systems.

Decision Tree for Analog Design (Graphviz)

DesignLogic Core Dispiro Scaffold Target Target Profile? Core->Target CNS CNS Active (Sigma/Muscarinic) Target->CNS Periphery Peripheral (Enzyme Inhibitor) Target->Periphery Mod1 Keep Dioxolane (Maintains Polarity) CNS->Mod1 High Solubility Mod2 Hydrolyze Dioxolane -> Reductive Amination CNS->Mod2 Basic Amine Needed Mod3 N3-Alkylation (Add Lipophilicity) Periphery->Mod3 Protein Binding

Caption: Strategic modification pathways based on therapeutic target localization.

References

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[9]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2021.

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.

Sources

Thermodynamic Stability of 1,3-Diazaspiro[4.4]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermodynamic stability, structural integrity, and pharmaceutical applications of 1,3-diazaspiro[4.4]nonane scaffolds. While often colloquially grouped with "spiro-ketals" due to their shared spiro-carbon origin (derived from cyclopentanone), these nitrogenous systems (spiro-hydantoins/imidazolinones) exhibit distinct thermodynamic profiles driven by the Thorpe-Ingold effect and amide resonance , making them superior bioisosteres in drug development.

Technical Guide for Drug Development & Process Chemistry

Part 1: Executive Summary & Structural Basis

The 1,3-diazaspiro[4.4]nonane core is a privileged scaffold in medicinal chemistry, most notably serving as the key intermediate for the angiotensin II receptor antagonist Irbesartan . Unlike their oxygen-based counterparts (1,3-dioxaspiro ketals), which are prone to acid-catalyzed hydrolysis, the 1,3-diazaspiro systems function as "nitrogen-ketals" (spiro-aminals/ureas) that offer exceptional thermodynamic stability.

The Thermodynamic Driver: Thorpe-Ingold Effect

The stability of the 1,3-diazaspiro[4.4]nonane system is not merely a product of covalent bonding but is thermodynamically driven by the Thorpe-Ingold Effect (Gem-Dialkyl Effect).

  • Mechanism: The spiro-fusion of two five-membered rings creates steric compression. The internal bond angle of the cyclopentane ring (<109.5°) compresses the external angle, forcing the nitrogen substituents closer together.

  • Entropic Gain: This compression favors ring closure (

    
     is less negative) and stabilizes the cyclized form over the open-chain precursor.
    
  • Result: The formation of the spiro-ring is thermodynamically spontaneous and kinetically robust, resisting ring-opening hydrolysis under physiological conditions.

Stability Comparison: O-Ketal vs. N-Spiro
Feature1,3-Dioxaspiro[4.4]nonane (O-Ketal) 1,3-Diazaspiro[4.4]nonane (N-Spiro)
Linkage Type Acetal/Ketal (O-C-O)Cyclic Urea/Amidine (N-C-N)
Acid Stability Labile: Hydrolyzes rapidly to ketone + diol.[1][2]Stable: Protonation occurs on N, stabilizing the ring.
Base Stability Stable.Moderate: Susceptible to ring opening at high pH/Temp.
Metabolic Fate Often degraded by CYP450 or acid in stomach.High metabolic stability; excreted unchanged or slowly metabolized.
Lattice Energy Low (Liquid/Low MP).High (Solid, MP >260°C) due to H-bonding network.

Part 2: Chemical Biology & Synthesis Workflow

The synthesis of 1,3-diazaspiro[4.4]nonane derivatives typically proceeds via the Bucherer-Bergs reaction or a modified Strecker synthesis . The thermodynamic stability of the spiro-product drives the equilibrium forward, often allowing "one-pot" formations without complex purification.

Diagram 1: Synthetic Workflow & Stability Logic

This diagram illustrates the formation of the Irbesartan intermediate (2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one) and its divergent stability pathways compared to O-ketals.

SpiroStability cluster_O O-Ketal Pathway (Labile) cluster_N N-Spiro Pathway (Stable) Cyclopentanone Cyclopentanone (Starting Material) Intermediate Hemiaminal / Nitrile Intermediate Cyclopentanone->Intermediate + Nucleophile Dioxaspiro 1,3-Dioxaspiro[4.4]nonane (O-Ketal) Intermediate->Dioxaspiro + Diol (Acid Cat.) Diazaspiro 1,3-Diazaspiro[4.4]nonane (Spiro-Hydantoin/Imidazolinone) Intermediate->Diazaspiro + Urea/Amine (Base/Cyanide) Hydrolysis Acid Hydrolysis (Rapid Ring Opening) Dioxaspiro->Hydrolysis pH < 4 Resonance Amide Resonance & Thorpe-Ingold Stabilization Diazaspiro->Resonance Thermodynamic Lock Resonance->Diazaspiro

Caption: Comparative formation and stability pathways. The N-Spiro system benefits from resonance stabilization and steric compression, preventing the acid hydrolysis typical of O-Ketals.

Part 3: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a 1,3-diazaspiro[4.4]nonane candidate, the following Forced Degradation Protocol is recommended. This system is self-validating using HPLC with Diode Array Detection (DAD).

Protocol: Hydrolytic Stress Testing

Objective: Determine the pseudo-first-order rate constants (


) for ring opening.
  • Preparation:

    • Dissolve 10 mg of the spiro compound in 10 mL of Acetonitrile (stock).

    • Prepare 0.1 M HCl (Acid Stress), 0.1 M NaOH (Base Stress), and Phosphate Buffer pH 7.4 (Control).

  • Incubation:

    • Mix 1 mL stock with 9 mL of respective stress medium.

    • Incubate at 60°C and 80°C in sealed glass vials.

  • Sampling:

    • Aliquot 500 µL at

      
       hours.
      
    • Neutralize acid/base samples immediately to pH 7.0 to quench reaction.

  • Analysis (HPLC-DAD):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).

    • Detection: 220 nm (Amide bond) and 254 nm.

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Linearity (

      
      ) confirms first-order kinetics.
      
    • Use Arrhenius equation to extrapolate shelf-life stability at 25°C.

Expected Results
  • Acid (pH 1): < 5% degradation over 48h (High Stability). Note: O-ketals would degrade >90% in minutes.

  • Base (pH 13): 10-20% degradation over 48h (Moderate Stability). The imide/amide bond is susceptible to nucleophilic attack by hydroxide at high temperatures.

  • Neutral (pH 7.4): < 0.1% degradation (Metabolically Stable).

Part 4: Case Study - Irbesartan Intermediate

The industrial relevance of this scaffold is best exemplified by 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one .[2][3][4][5]

Diagram 2: Hydrolysis Mechanism (Base-Catalyzed)

While acid-stable, the spiro-ring can open under harsh basic conditions (e.g., during manufacturing cleaning validation).

Hydrolysis cluster_factors Stabilizing Factors Spiro Spiro-Imidazolinone (Closed Ring) TS Tetrahedral Intermediate Spiro->TS + OH⁻ (Nucleophilic Attack) Open Open Amide (Hydrolysis Product) TS->Open Ring Cleavage (C-N Bond Break) F1 Steric Shielding (Spiro C) F1->Spiro F2 Amidine Resonance F2->Spiro

Caption: Base-catalyzed hydrolysis pathway. Steric shielding at the spiro-carbon significantly raises the activation energy for nucleophilic attack.

Solubility & Lattice Energy

The 1,3-diazaspiro[4.4]nonane derivatives often exhibit high melting points (e.g., Irbesartan intermediate HCl salt melts >260°C). This high lattice energy is a double-edged sword:

  • Pros: Excellent solid-state stability (shelf life > 5 years).

  • Cons: Low aqueous solubility.

  • Solution: Formation of salts (HCl) or amorphous solid dispersions is often required for bioavailability.

References

  • Thorpe-Ingold Effect in Spirocycles: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions.[6] Link

  • Irbesartan Intermediate Synthesis: Bernhart, C. A., et al. (1993). Synthesis and biological activity of the angiotensin II antagonist Irbesartan. Journal of Medicinal Chemistry. Link

  • Spirohydantoin Stability: Cortes, S., et al. (1985). Effect of Structural Modification of the Hydantoin Ring on Anticonvulsant Activity. Journal of Medicinal Chemistry. Link

  • Physicochemical Properties: PubChem Compound Summary for CID 10176995, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride. Link

  • Hydrolysis Kinetics: Charton, M. (1969). The Thorpe-Ingold Effect in Ring-Opening Reactions. Journal of the American Chemical Society. Link

Sources

Technical Whitepaper: Synthetic Architectures and Pharmacophores of Spiro-Fused Diaza-Dioxa Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro-fused heterocyclic systems represent a privileged class of pharmacophores in medicinal chemistry.[1][2][3] Among these, spiro-fused diaza-dioxa systems —architectures containing two nitrogen and two oxygen atoms distributed across a spiro-junction—offer a unique combination of conformational rigidity and hydrogen-bond donor/acceptor vectors. This guide analyzes the synthetic construction, stereochemical control, and therapeutic utility of these systems, with a specific focus on spiro-hydantoins (e.g., Aldose Reductase Inhibitors) and spiro-isoxazolines .

Structural Significance: The Spiro-Constraint

The clinical success of spiro-fused systems stems from their ability to restrict the conformational space of a molecule, reducing the entropic penalty upon binding to a protein target.

The Gem-Dialkyl Effect & Vector Positioning

The spiro-carbon introduces the Thorpe-Ingold effect (gem-dialkyl effect), forcing the ring substituents into specific vectors. In diaza-dioxa systems, this is critical for:

  • Aldose Reductase Inhibition (ARI): The spiro-hydantoin ring mimics the transition state of the carbonyl reduction, positioning the N-H and C=O groups to interact with the catalytic residues (Tyr48, His110) of the enzyme.

  • Lipophilicity Modulation: The orthogonal arrangement of the two rings (e.g., a hydrophobic chroman ring fused to a polar hydantoin) allows for simultaneous hydrophobic pocket occupation and hydrophilic interactions.

Synthetic Methodologies

The Bucherer-Bergs Reaction (Gold Standard)

The most robust method for constructing spiro-hydantoins (a classic diaza-dioxa motif) is the Bucherer-Bergs multicomponent reaction. It is preferred over the Strecker synthesis for spiro-systems because it is thermodynamically controlled, often yielding the more stable stereoisomer.

Mechanistic Pathway

The reaction proceeds via the formation of a cyanohydrin, followed by an aminonitrile, which is then carboxylated by CO₂ (from ammonium carbonate) to form the hydantoin ring.[4][5][6]

BuchererBergs cluster_0 Phase 1: Aminonitrile Formation cluster_1 Phase 2: Cyclization Ketone Cyclic Ketone (Start) Imine Imine Intermediate Ketone->Imine + NH3 Aminonitrile Aminonitrile Imine->Aminonitrile + HCN Carbamate Carbamate Intermediate Aminonitrile->Carbamate + CO2 Isocyanate Isocyanate Carbamate->Isocyanate - H2O Hydantoin Spiro-Hydantoin (Product) Isocyanate->Hydantoin Cyclization

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction for spiro-hydantoin synthesis.

1,3-Dipolar Cycloaddition (Stereoselective Route)

For systems containing isoxazoline rings (diaza-dioxa components when fused with other hetero-rings), 1,3-dipolar cycloaddition offers high regioselectivity.

  • Reagents: Nitrile oxides (generated in situ from oximes) + Exocyclic methylenes.

  • Advantage: Creates the spiro-junction and the heterocycle simultaneously with predictable stereochemistry based on the approach of the dipole (usually from the less hindered face).

Detailed Experimental Protocols

Protocol A: Synthesis of Spiro[chroman-4,4'-imidazolidine]-2',5'-dione (Sorbinil Analog)

This protocol utilizes the Bucherer-Bergs method, optimized for yield and purity.

Reagents:

  • 6-Fluoro-4-chromanone (1.0 eq)

  • Potassium Cyanide (KCN) (2.2 eq)

  • Ammonium Carbonate ((NH₄)₂CO₃) (4.0 eq)

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a pressure tube or round-bottom flask, dissolve 6-fluoro-4-chromanone (10 mmol) in 20 mL of Ethanol.

  • Addition: Dissolve KCN (22 mmol) and (NH₄)₂CO₃ (40 mmol) in 20 mL of water. Add this aqueous solution to the ketone solution.

    • Critical Control: Ensure the system is well-sealed if using a pressure tube to retain ammonia and CO₂.

  • Reaction: Heat the mixture to 60–70°C for 24–48 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot should disappear.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Acidification: Carefully acidify with 6N HCl (in a fume hood, HCN risk) to pH ~2. This precipitates the spiro-hydantoin.

  • Purification: Filter the white precipitate. Wash with cold water (3x). Recrystallize from Ethanol/Water to obtain the pure product.[7]

Self-Validation Check:

  • Melting Point: Product should have a sharp melting point (>200°C for hydantoins).

  • IR Spectroscopy: Look for dual carbonyl stretches (~1720 and 1770 cm⁻¹) characteristic of the hydantoin ring.

Protocol B: Data Comparison of Synthetic Methods
ParameterBucherer-BergsStrecker Synthesis1,3-Dipolar Cycloaddition
Primary Product Hydantoin (Thermodynamic)Amino Nitrile (Kinetic)Isoxazoline
Stereoselectivity High (often cis-fused)VariableHigh (Steric approach control)
Atom Economy HighHigh100% (Additive)
Key Risk Cyanide toxicityCyanide toxicityUnstable nitrile oxides

Therapeutic Applications

Aldose Reductase Inhibitors (Diabetes)

The spiro-hydantoin scaffold is the core of Sorbinil and Fidarestat .

  • Mechanism: In diabetes, excess glucose is converted to sorbitol by Aldose Reductase.[8] Sorbitol accumulation causes osmotic stress, leading to neuropathy and retinopathy.

  • Spiro-Function: The spiro-hydantoin fits into the "anion binding pocket" of the enzyme. The rigidity prevents "induced fit" binding of off-targets, improving selectivity.

MDM2-p53 Inhibitors (Oncology)

Spiro-oxindoles (often containing dioxolane or thiazolidine fusions) inhibit the MDM2-p53 interaction.

  • Mechanism: The spiro-scaffold mimics the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into MDM2.

SAR_Logic cluster_diabetes Diabetic Neuropathy (AR Is) cluster_oncology Oncology (MDM2 Inhibitors) SpiroCore Spiro-Diaza-Dioxa Core (Rigid Scaffold) Hydantoin Hydantoin Ring (H-Bond Donor/Acceptor) SpiroCore->Hydantoin Oxindole Spiro-Oxindole (Hydrophobic Projection) SpiroCore->Oxindole Binding Binds Catalytic Tyr48/His110 Hydantoin->Binding Outcome1 Inhibits Sorbitol Accumulation Binding->Outcome1 Mimicry Mimics p53 Trp23 residue Oxindole->Mimicry Outcome2 Restores p53 Apoptosis Mimicry->Outcome2

Figure 2: Structure-Activity Relationship (SAR) logic for spiro-diaza-dioxa scaffolds in diabetes and oncology.

References

  • Sarges, R., et al. (1990).[6][9] "Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones." Journal of Medicinal Chemistry.

  • Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie.
  • Moccia, M., et al. (2021). "Synthesis of Spiroisoxazolines by 1,3-Dipolar Cycloaddition." Molecules.

  • Javahershenas, R., et al. (2024). "Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles." RSC Advances.

  • Alfa Chemistry. (n.d.). "Bucherer-Bergs Reaction: Mechanism and Protocols."

Sources

Methodological & Application

Synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane from 4-imidazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane via the ketalization of 4-imidazolidinone . This transformation represents the protection of the lactam/amide carbonyl of the imidazolidinone ring using ethylene glycol to form a spiro-dioxolane system.

Application Note: Synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane

Executive Summary

The synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane involves the fusion of a 1,3-dioxolane ring onto a 4-imidazolidinone scaffold at the C4 position. This is achieved through an acid-catalyzed condensation reaction with ethylene glycol.[1] The resulting spirocyclic framework is of significant interest in medicinal chemistry as a rigid scaffold for peptidomimetics and as a protected form of the imidazolidinone pharmacophore.

This protocol addresses the specific challenge of ketalizing the C4-carbonyl, which possesses reduced electrophilicity due to its lactam/amide character (resonance stabilization from N3). The method utilizes a Dean-Stark apparatus to drive the equilibrium forward by azeotropic water removal.[1]

Strategic Analysis & Mechanism

Structural Transformation

The reaction converts the


-hybridized carbonyl carbon (C4) of the imidazolidinone into an 

-hybridized spiro-quaternary center.[2]
  • Substrate: 4-Imidazolidinone (often substituted at C2 or C5 to enhance stability).

  • Reagent: Ethylene Glycol (1,2-Ethanediol).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA).

  • Driving Force: Entropy-driven chelation (formation of the 5-membered dioxolane ring) and Le Chatelier's principle (removal of water).

Reaction Mechanism
  • Activation: Protonation of the imidazolidinone carbonyl oxygen by the acid catalyst, increasing electrophilicity.

  • Addition: Nucleophilic attack by one hydroxyl group of ethylene glycol on the carbonyl carbon, forming a hemi-ketal intermediate.

  • Elimination: Proton transfer and loss of water to generate an oxocarbenium ion.

  • Cyclization: Intramolecular attack by the second hydroxyl group to close the dioxolane ring.

  • Deprotonation: Regeneration of the acid catalyst.

Synthetic Challenges
  • Lactam Stability: The amide resonance of 4-imidazolidinone makes the carbonyl less reactive than typical ketones. High temperatures and efficient water removal are critical.

  • N-Alkylation: Competitive alkylation of the N1 or N3 nitrogen by ethylene glycol is possible but minimized by using non-nucleophilic solvents and controlling stoichiometry.

Experimental Protocol

Materials & Equipment
Reagent/SolventRoleEquiv. / Amount
4-Imidazolidinone Substrate1.0 equiv (e.g., 10 mmol)
Ethylene Glycol Reagent5.0 - 10.0 equiv
p-Toluenesulfonic Acid (p-TSA) Catalyst0.05 - 0.1 equiv (Cat.)[3]
Toluene or Benzene Solvent0.2 M concentration
Sat. NaHCO₃ QuenchExcess

Equipment:

  • Round-bottom flask (2-neck).[4]

  • Dean-Stark trap equipped with a reflux condenser.

  • Magnetic stir bar and heating mantle/oil bath.

  • Inert gas line (Nitrogen or Argon).

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Flush the system with nitrogen to ensure an inert atmosphere.

  • Charge the flask with 4-imidazolidinone (1.0 equiv) and toluene (approx. 50 mL per 10 mmol substrate).

  • Add ethylene glycol (5.0 equiv). The excess glycol helps shift the equilibrium and can act as a co-solvent.

  • Add p-TSA monohydrate (0.1 equiv) as the catalyst.

Step 2: Reflux & Water Removal [1]

  • Heat the reaction mixture to vigorous reflux (Toluene b.p. 110 °C).

  • Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water evolution ceases (usually 4–12 hours).

  • Checkpoint: Monitor reaction progress via TLC (eluent: EtOAc/Hexane). The starting material (UV active amide) should disappear, and a less polar product spot should appear.

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution (50 mL) to neutralize the acid catalyst.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Combine the organic layers and wash with Brine (saturated NaCl) to remove excess ethylene glycol.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate the solvent under reduced pressure (Rotary Evaporator).

Step 4: Purification

  • The crude residue is often a viscous oil or low-melting solid.

  • Purify via Flash Column Chromatography on silica gel.

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
  • Alternatively, if the product is solid, recrystallize from Ethanol/Ether.

Visualization: Reaction Pathway

The following diagram illustrates the transformation and the logical flow of the synthesis.

Synthesis Pathway SM 4-Imidazolidinone (Substrate) Inter Hemi-Ketal Intermediate SM->Inter Protonation & Nucleophilic Attack Reagents Ethylene Glycol + p-TSA (Cat.) Reagents->Inter Water H₂O (Removed via Dean-Stark) Inter->Water Elimination Product 6,9-Dioxa-1,3-diazaspiro[4.4]nonane (Target) Inter->Product Cyclization & -H₂O

Caption: Reaction pathway for the acid-catalyzed spiro-ketalization of 4-imidazolidinone.

Characterization & Data Interpretation

Successful synthesis is validated by the following spectral signatures:

TechniqueObservationInterpretation
¹H NMR

3.9 - 4.1 ppm (Multiplet, 4H)
Appearance of the ethylene bridge protons (-O-CH₂-CH₂-O-) confirms dioxolane ring formation.
¹³C NMR

105 - 110 ppm (Quaternary C)
The carbonyl signal (

~170 ppm) disappears and is replaced by the spiro-ketal carbon signal.
IR Spectroscopy Disappearance of ~1700 cm⁻¹ bandLoss of the strong C=O stretch indicates carbonyl consumption.
HRMS [M+H]⁺ consistent with formulaConfirms molecular weight of the spiro-adduct.

Troubleshooting & Optimization

  • Low Conversion: If the lactam carbonyl is unreactive, consider using Triethyl Orthoformate as a water scavenger instead of the Dean-Stark method.

  • Alternative Activation: For highly stable imidazolidinones, convert the carbonyl to a thiolactam using Lawesson’s Reagent first, then react with ethylene glycol using Silver(I) salts (e.g., AgOTf) to precipitate Ag₂S, driving the reaction.

  • Stereochemistry: If the 4-imidazolidinone has chiral centers (e.g., MacMillan catalysts), the ketalization usually proceeds with retention of configuration, but the bulky dioxolane ring may affect the conformation of the N-substituents.

References

  • Schofield, K., Foley, C., & Hulme, C. (2021).[5] "A 5-endo trig oxidative radical cyclization of benzylamine-derived Ugi three-component reaction products rapidly affords imidazolidinones."[5] Organic Letters, 23(1), 107-112.[5] Link

  • Benaglia, M., et al. (2002). "Poly(ethylene glycol)-Supported Chiral Imidazolidin-4-one: An Efficient Organic Catalyst."[6][7] Advanced Synthesis & Catalysis, 344(5), 533-542. Link

  • Organic Chemistry Portal. "Synthesis of 4-imidazolidinones." Link

  • National Institutes of Health (NIH). "Preparation of spiro[imidazolidine-4,3'-indolin]-2'-imines." Organic & Biomolecular Chemistry. Link

Sources

Application Note: Using 6,9-Dioxa-1,3-diazaspiro[4.4]nonane as a Rigid Scaffold in Drug Design

[1]

Executive Summary

The 6,9-dioxa-1,3-diazaspiro[4.4]nonane scaffold represents a distinct class of spirocyclic motifs that combines the hydrogen-bonding capability of a urea/hydantoin-like system (1,3-diaza ring) with the solubility-enhancing properties of a cyclic ketal (6,9-dioxa ring).

In the context of "escaping flatland" in modern drug discovery, this scaffold offers a high fraction of spngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Structural Rationale & Properties[1][2][3][4]

The "Escape from Flatland"

Planar aromatic rings often suffer from poor solubility and non-specific binding (promiscuity). Spirocyclic scaffolds like 6,9-dioxa-1,3-diazaspiro[4.4]nonane introduce inherent three-dimensionality. The two five-membered rings are oriented nearly perpendicular to each other at the spiro carbon (C5), creating a "gem-disubstituted" effect that locks the conformation of attached pharmacophores.

Physicochemical Profile

The incorporation of the 6,9-dioxa ring (essentially an ethylene ketal) significantly modulates the physicochemical properties of the parent 1,3-diaza (imidazolidine) core.

PropertyPlanar Analog (e.g., Phenyl-Hydantoin)Spiro Scaffold (6,9-Dioxa-1,3-diazaspiro[4.4])Impact on Drug Design
Geometry Planar (2D)Orthogonal (3D)Improved target selectivity; reduced crystal packing energy (better solubility).
LogP High (Lipophilic)Moderate/LowThe dioxa ring lowers LogP, improving aqueous solubility.
H-Bonding Donor/Acceptor (Amide)+2 Acceptors (Ethers)Additional vectors for water solvation or target interaction.
Metabolic Stability Prone to hydroxylationHighQuaternary spiro-carbon blocks metabolic soft spots.
Vector Analysis

The 1,3-diaza ring provides two nitrogen vectors (


Synthesis Protocols

Synthesis of this specific isomer requires careful construction of the spiro-junction. Direct ketalization of a hydantoin carbonyl is chemically challenging due to amide resonance. Therefore, we utilize a Lewis Acid-Catalyzed Spiro-Ketalization strategy or a Cyclization from Precursors .

Below is a high-reliability protocol adapted for the functionalization of the core scaffold.

Protocol A: Scaffold Functionalization (N-Alkylation)

Objective: To introduce diversity elements at the


Reagents:

  • Scaffold: 6,9-Dioxa-1,3-diazaspiro[4.4]nonane-2,4-dione (Hydantoin-ketal derivative)

  • Base: Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    )
  • Electrophile: Alkyl halide (

    
    ) or Benzyl bromide (
    
    
    )
  • Solvent: Anhydrous DMF or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Activation: Charge a flame-dried round-bottom flask with the spiro-scaffold (1.0 equiv) and anhydrous DMF (0.1 M concentration).

  • Deprotonation:

    • For selective N3-alkylation (more acidic): Add

      
       (1.2 equiv) and stir at RT for 30 min.
      
    • For N1-alkylation (requires stronger base): Cool to 0°C, add

      
       (60% dispersion, 1.2 equiv), and stir for 45 min.
      
  • Addition: Dropwise add the electrophile (1.1 equiv) dissolved in minimal DMF.

  • Reaction: Stir at RT (for reactive halides) or heat to 60°C (for unreactive halides) for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x). Wash organics with water and brine (to remove DMF). Dry over 
    
    
    .
  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Core Synthesis (Noyori Ketalization Route)

Objective: To synthesize the core if not commercially available, via ketalization of the corresponding imidazolidinetrione or functionalized ketone.

Note: This utilizes the Noyori method for difficult ketals.

  • Reactants: Imidazolidine-2,4,5-trione derivative (1.0 equiv) + 1,2-bis(trimethylsilyloxy)ethane (1.5 equiv).

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM), -78°C.

  • Mechanism: The TMS-protected glycol acts as a potent nucleophile under Lewis acid activation, selectively attacking the most electrophilic carbonyl (typically C5 if C2/C4 are ureas/amides) to form the spiro-ketal.

Application Workflows & Logic

Decision Tree: When to Use This Scaffold

Use the following logic flow to determine if 6,9-dioxa-1,3-diazaspiro[4.4]nonane is the correct bioisostere for your campaign.

ScaffoldLogicStartLead Compound AnalysisQ1Does the lead have aplanar aromatic core?Start->Q1Q2Is solubility ormetabolic stability an issue?Q1->Q2YesStopKeep Planar/AromaticQ1->StopNo (Already 3D)Q3Is the target binding sitenarrow/flat?Q2->Q3YesQ2->StopNo (Properties OK)Rec1USE SCAFFOLD:Replace aromatic ring withSpiro[4.4] system.Q3->Rec1No (Pocket allows 3D bulk)Q3->StopYes (Steric Clash Risk)Rec2USE SCAFFOLD:Dioxa ring lowers LogP;Spiro-C blocks metabolism.Rec1->Rec2Benefit Check

Caption: Decision logic for transitioning from planar aromatics to the 6,9-dioxa-1,3-diazaspiro[4.4]nonane scaffold.

Mechanistic Application: Peptidomimetics

This scaffold is particularly effective as a


-turn mimetic
  • The 1,3-diaza ring mimics the peptide backbone (

    
    ).
    
  • The spiro-constraint locks the

    
     and 
    
    
    angles.
  • The dioxa ring mimics a hydrated side chain or protects the turn from proteolysis.

Experimental Data & Validation

Solubility Comparison (Simulated Data)

Comparison of a standard Hydantoin drug (Phenytoin analog) vs. the Spiro-Dioxa analog.

CompoundStructureLogP (Calc)Solubility (pH 7.4)Cl_int (Microsomal)
Control 5,5-Diphenylhydantoin2.4732 µg/mLHigh (CYP2C9)
Spiro-Analog 1,3-Diaza-6,9-dioxaspiro[4.4]1.15>150 µg/mLLow (Blocked site)
Synthetic Workflow Diagram[1]

SynthesisStartPrecursor:Imidazolidine-trione(or masked ketone)IntermediateTransition State:Oxocarbenium IonStart->Intermediate Activation (-78°C)Reagent1,2-bis(TMS-oxy)ethane+ TMSOTf (Cat)Reagent->IntermediateProduct6,9-Dioxa-1,3-diazaspiro[4.4]nonane ScaffoldIntermediate->Product CyclizationFunctN-Alkylation(Diversity Step)Product->Funct R-X, Base

Caption: Lewis-acid catalyzed synthesis of the spiro-ketal core followed by N-functionalization.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. Available at: [Link]

  • Zheng, Y., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery. Available at: [Link]

  • Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Catalyst for Acetalization. Tetrahedron Letters. (Foundational chemistry for difficult ketalizations).

  • PubChem Compound Summary. (2024). Spiro[4.4]nonane derivatives. National Library of Medicine. Available at: [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Available at: [Link]

Application Notes and Protocols for the Strategic Functionalization of N1 and N3 Positions in Diazaspiro[4.4]nonanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Diazaspiro[4.4]nonane Scaffold in Modern Drug Discovery

The diazaspiro[4.4]nonane framework represents a class of saturated heterocyclic scaffolds that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional topology provides a unique vectoral display of substituents, enabling precise interactions with biological targets. This spirocyclic system is considered a valuable bioisostere for more flexible piperazine or piperidine rings, often leading to improved metabolic stability and pharmacokinetic profiles.[1] The ability to selectively introduce diverse functionalities at the N1 and N3 positions is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. This guide provides a comprehensive overview of the strategies and detailed protocols for the controlled, stepwise functionalization of the diazaspiro[4.4]nonane core, with a focus on orthogonal protection methodologies.

Core Principle: Orthogonal Protection Strategy for Selective Functionalization

The key to selectively functionalizing the two distinct nitrogen atoms within the diazaspiro[4.4]nonane scaffold lies in the application of an orthogonal protection strategy. This approach involves the use of protecting groups that can be installed and removed under different, non-interfering reaction conditions.[2] This allows for the sequential modification of each nitrogen atom, providing access to a wide array of disubstituted derivatives with defined regiochemistry. The most commonly employed protecting groups in this context are the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, each with its unique cleavage conditions.

Table 1: Common Orthogonal Protecting Groups for Amines
Protecting GroupStructureCleavage ConditionsStability
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-CO-Strong acids (e.g., TFA, HCl in dioxane)[2]Stable to base, hydrogenolysis
Cbz (Benzyloxycarbonyl)C₆H₅CH₂-O-CO-Catalytic hydrogenolysis (H₂, Pd/C)[3]Stable to mild acid and base
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine in DMF)[2]Stable to acid and hydrogenolysis

Workflow for Selective N1 and N3 Functionalization

The general workflow for the selective functionalization of diazaspiro[4.4]nonanes involves a four-stage process, as illustrated in the diagram below. This strategy ensures the controlled introduction of two different substituents (R¹ and R²) onto the scaffold.

G cluster_0 Stage 1: Mono-Protection cluster_1 Stage 2: N3 Functionalization cluster_2 Stage 3: Deprotection cluster_3 Stage 4: N1 Functionalization A Diazaspiro[4.4]nonane B Mono-Protected Intermediate (e.g., N1-Boc) A->B Protection C N1-Boc, N3-R¹ Derivative B->C Functionalization of N3 (Alkylation, Acylation, etc.) D N3-R¹ Derivative C->D Deprotection of N1 E N1-R², N3-R¹ Derivative D->E Functionalization of N1 (Alkylation, Acylation, etc.)

Caption: General workflow for the selective functionalization of N1 and N3 positions.

Part 1: Synthesis of Mono-Protected Diazaspiro[4.4]nonane

The journey towards selectively functionalized diazaspiro[4.4]nonanes begins with the preparation of a mono-protected intermediate. The commercially available tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate serves as an excellent and convenient starting material for many synthetic endeavors.[4] Alternatively, mono-protection of the parent diamine can be achieved.

Protocol 1: Mono-Boc Protection of 2,7-Diazaspiro[4.4]nonane

This protocol is adapted from a general method for the mono-Boc protection of diamines.[5]

Materials:

  • 2,7-Diazaspiro[4.4]nonane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (NaOH), aqueous solution

  • Methanol (MeOH)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in 50% aqueous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of 1 M HCl with stirring.

  • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the mono-hydrochloride salt.

  • To this solution, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Add diethyl ether to the aqueous residue and separate the layers. This step helps to remove any unreacted diamine.

  • Basify the aqueous layer to pH > 10 with an aqueous NaOH solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Part 2: Functionalization of the Unprotected Nitrogen (N7)

With the N2 position selectively protected, the N7 nitrogen is now available for a variety of chemical transformations.

Protocol 2.1: N-Alkylation of tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate

This protocol describes a standard N-alkylation using an alkyl halide.[6]

Materials:

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)

  • Alkyl bromide or iodide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a solution of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate in anhydrous acetonitrile, add the alkyl halide and anhydrous potassium carbonate.

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkylating agent.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-alkylated product.

Protocol 2.2: Reductive Amination of tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate

This method is suitable for introducing a wider variety of alkyl groups via reaction with an aldehyde or ketone.[7]

Materials:

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

Procedure:

  • Dissolve tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate and the aldehyde or ketone in anhydrous DCE.

  • If the amine is used as a salt, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Add a catalytic amount of acetic acid (optional, can accelerate imine formation).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2.3: Buchwald-Hartwig Amination of tert-Butyl 2,7-Diazaspiro[4.4]nonane-2-carboxylate

This palladium-catalyzed cross-coupling reaction is a powerful method for the synthesis of N-aryl derivatives.[8][9]

Materials:

  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq)

  • Aryl halide (bromide or iodide) or triflate (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 2 mol%)

  • A suitable phosphine ligand (e.g., XPhos, SPhos, or BrettPhos) (e.g., 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane, anhydrous and degassed

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide to a dry reaction vessel.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 3: Deprotection and Subsequent Functionalization of N2

Once the N7 position is functionalized, the N2 protecting group can be removed to allow for the introduction of a second, different substituent.

Protocol 3.1: Boc Deprotection

Materials:

  • N7-functionalized-tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate

  • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected substrate in dichloromethane.

  • Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of 4 M HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or by passing through a basic resin).

  • Extract the product into an organic solvent, dry, and concentrate to yield the deprotected amine, which can often be used in the next step without further purification.

Protocol 3.2: Functionalization of the Newly Deprotected N2 Position

The resulting N7-substituted-2,7-diazaspiro[4.4]nonane can now be subjected to the same set of functionalization reactions as described in Part 2 (alkylation, reductive amination, acylation, Buchwald-Hartwig amination) to install the second substituent at the N2 position. The choice of reaction will depend on the desired final compound.

Visualization of the Synthetic Strategy

The following diagram illustrates the logical flow of the orthogonal protection and stepwise functionalization strategy.

G Start Diazaspiro[4.4]nonane MonoBoc N1-Boc Protected Start->MonoBoc Boc₂O N3_Func N1-Boc, N3-R¹ MonoBoc->N3_Func R¹-X (Alkylation, Acylation, etc.) Deprotect N3-R¹ N3_Func->Deprotect TFA or HCl FinalProduct N1-R², N3-R¹ Deprotect->FinalProduct R²-Y (Alkylation, Acylation, etc.)

Caption: Logical flow of the orthogonal functionalization strategy.

Conclusion and Future Perspectives

The ability to selectively and sequentially functionalize the N1 and N3 positions of the diazaspiro[4.4]nonane scaffold is a powerful tool in modern medicinal chemistry. By employing orthogonal protecting group strategies, researchers can efficiently generate libraries of diverse compounds for biological screening. The protocols outlined in this guide provide a robust framework for the synthesis of these valuable molecules. Future work in this area may focus on the development of novel, more efficient methods for the synthesis of the core scaffold and the discovery of new protecting groups with unique reactivity profiles to further expand the synthetic toolbox for this important class of compounds.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • National Center for Biotechnology Information. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

  • ACS Publications. Synthesis of Spirocyclic Diarylfluorenes by One-Pot Twofold SNAr Reactions of Diaryl Sulfones with Diarylmethanes. [Link]

  • National Center for Biotechnology Information. tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. [Link]

  • RSC Publishing. The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • National Center for Biotechnology Information. Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • The Royal Society of Chemistry. CDI Mediated Monoacylation of Symmetrical Diamines and Selective Acylation of Primary Amines of Unsymmetrical Diamines. [Link]

  • ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

  • Organic Syntheses. tert-butyl tert-butyldimethylsilylglyoxylate. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

  • ChemRxiv. Profiling the proteome-wide selectivity of diverse electrophiles. [Link]

  • ResearchGate. An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. [Link]

  • MDPI. Metalloamination/Cyclization of Zinc(II) Amides Derived from N,N-Dimethylhydrazinoalkenes—Applications for the Direct C-SP 2 Functionalization of Aryl and Vinyl Electrophiles. [Link]

  • REGIOSELECTIVE N-ACYLATION OF. [Link]

  • PubMed. Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. [Link]

  • Google Patents. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester.
  • AA Blocks. 2-Boc-2,7-diazaspiro[4.4]nonane. [Link]

Sources

Application Note: Spiro-Diaza-Dioxa Scaffolds in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide addresses the design, synthesis, and biological application of Spiro-Diaza-Dioxa compounds (specifically focusing on Spiro-bis-oxazolidines and Spiro-bis-isoxazolines ) as high-precision peptidomimetics.

Executive Summary

The thermodynamic penalty of folding flexible peptides into bioactive conformations often hinders their potency and selectivity. Spiro-diaza-dioxa compounds —specifically 1,7-diaza-2,8-dioxaspiro[4.4]nonane derivatives and spiro-bis-isoxazolines —represent a privileged class of "Turn Mimetics." By locking the


 and 

torsion angles around a central

spiro-carbon, these scaffolds rigidly enforce Type II

-turn or

-turn geometries. This guide details the protocol for synthesizing these scaffolds, incorporating them into peptide backbones via Solid Phase Peptide Synthesis (SPPS), and validating their structural integrity and biological efficacy against Protein-Protein Interactions (PPIs).

Scientific Rationale & Mechanism

The Entropy Problem in Peptidomimetics

Native peptides exist as conformational ensembles. Binding to a receptor requires an entropic cost (


) to freeze the peptide into a bioactive shape.
  • Solution: Spiro-diaza-dioxa scaffolds pre-organize the peptide backbone.

  • Mechanism: The spiro-carbon creates a steric lock, restricting rotation and forcing the attached peptide chains into a specific trajectory (typically mimicking the

    
     and 
    
    
    
    residues of a
    
    
    -turn).
Structural Advantages of the Diaza-Dioxa Core

The "Diaza-Dioxa" designation refers to rings containing two nitrogens and two oxygens, typically arranged as:

  • Spiro-bis-oxazolidines: Formed by the condensation of

    
    -amino alcohols with ketones. Excellent hydrolytic stability and hydrogen-bond accepting capability.
    
  • Spiro-bis-isoxazolines: Formed via double 1,3-dipolar cycloaddition. High rigidity and resistance to proteolysis.

FeatureBiological Benefit
Spiro-C Center Locks conformation; prevents "induced fit" energy penalties.
Heteroatoms (N, O) Mimic peptide bond donors/acceptors; improve water solubility.
Chirality The spiro center is chiral (

symmetric or asymmetric), allowing precise stereochemical matching to the target receptor.

Experimental Protocol: Synthesis & Incorporation

Synthesis of 1,7-Diaza-2,8-Dioxaspiro[4.4]nonane Scaffold

Objective: Synthesize a protected spiro-scaffold suitable for SPPS. Precursors: Serine methyl ester (or threonine/cysteine analogs) and a central ketone (e.g., acetone, cyclohexanone).

Step-by-Step Methodology:
  • Condensation (The "Diaza-Dioxa" Formation):

    • Dissolve L-Serine methyl ester hydrochloride (2.0 equiv) in anhydrous methanol.

    • Add the ketone (1.0 equiv) and a catalytic amount of p-TsOH.

    • Reflux for 12–24 hours using a Dean-Stark trap or molecular sieves to remove water. Critical: Water removal drives the equilibrium toward the spiro-ketal.

    • Reaction:

      
      .
      
  • Protection (Orthogonal Strategy):

    • The resulting secondary amines must be differentially protected for SPPS.

    • Treat with

      
       (1.0 equiv) at 0°C to protect one amine (kinetic control may be required, or statistical mixture separation).
      
    • Note: For symmetric scaffolds, bis-protection is common, followed by mono-deprotection.

  • Saponification:

    • Hydrolyze the ester groups using LiOH in THF/H2O (3:1) to generate the free carboxylic acids for coupling.

Solid Phase Peptide Synthesis (SPPS) Incorporation

Challenge: The secondary amine of the oxazolidine ring is sterically hindered (N-alkylated). Standard coupling fails.

Optimized Coupling Protocol:

  • Resin: Use Chlorotrityl chloride resin (low loading, < 0.5 mmol/g) to minimize aggregation.

  • Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The aza-analog (HOAt) enhances reaction rate at hindered nitrogens.

  • Conditions:

    • 3.0 equiv Fmoc-Amino Acid.

    • 2.9 equiv HATU.

    • 6.0 equiv DIPEA.

    • Microwave Assistance: 50°C for 20 mins (Power: 25W). Caution: Higher temps can open the oxazolidine ring.

  • Monitoring: Chloranil test (for secondary amines) is required; Kaiser test will not work reliably.

Visualization: Synthesis & Decision Workflow

SpiroWorkflow Start Target: Type II Beta-Turn Mimic Precursors Precursors: L-Serine + Ketone Start->Precursors Synthesis Acid-Catalyzed Condensation Precursors->Synthesis -H2O Scaffold Spiro-Diaza-Dioxa Core Formed Synthesis->Scaffold Check Check Stability: Acid Labile? Scaffold->Check Check->Synthesis Unstable -> Use Isoxazoline SPPS SPPS Incorporation (HATU/HOAt) Check->SPPS Stable (Oxazolidine) Cleavage TFA Cleavage (Monitor Ring Opening) SPPS->Cleavage Final Bioactive Peptidomimetic Cleavage->Final

Caption: Workflow for synthesizing and incorporating spiro-diaza-dioxa scaffolds into peptides.

Biological Evaluation Protocols

Circular Dichroism (CD) Spectroscopy

To verify the induction of the


-turn structure:
  • Solvent: TFE (Trifluoroethanol) or Phosphate Buffer (pH 7.4).

  • Signature: Look for a minimum at 205 nm and a maximum at 190 nm (Type II turn) or a double minimum at 208/222 nm (if helical propagation occurs, though less likely with single turns).

  • Control: Compare against the linear native peptide (usually random coil: min at 198 nm).

Proteolytic Stability Assay

Spiro-compounds often exhibit extended half-lives.

  • Incubate peptidomimetic (

    
    ) with Trypsin or Chymotrypsin (
    
    
    
    ) in Tris-HCl buffer at 37°C.
  • Aliquot at

    
     min.
    
  • Quench with 1% TFA.

  • Analyze via HPLC-MS.

  • Calculate

    
    :  Plot 
    
    
    
    vs time.

References

  • Alonso, E., et al. (2001). "Spiro beta-lactams as beta-turn mimetics. Design, synthesis, and NMR conformational analysis." The Journal of Organic Chemistry. Link

  • Vartak, A. P., & Johnson, R. L. (2006). "Concerted synthesis of a spirobicyclic type-VI beta-turn mimic of Pro-Pro-Pro-NH2." Organic Letters. Link

  • Gerona-Navarro, G., et al. (2011). "Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein Interactions." Journal of the American Chemical Society. Link

  • Voyer, N., et al. (2015).[1] "Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization." Chemical Reviews. Link

  • Sasai, H., et al. (2013).[2] "Spiro-bis(isoxazoline) as Catalyst: Importance of the Rigid Spiro Framework." Chemistry - A European Journal. Link

Sources

Topic: Scalable Production Methods for 6,9-Dioxa-1,3-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Emerging Potential of Substituted Diazaspiro[4.4]nonanes in Medicinal Chemistry

The azaspirocyclic framework is a privileged structural motif in modern drug discovery, valued for its rigid, three-dimensional architecture that can enhance target selectivity and improve pharmacokinetic profiles.[1] Among these, the diazaspiro[4.4]nonane core, featuring two five-membered rings joined by a single spirocyclic carbon, is of growing interest for developing novel therapeutics, particularly for central nervous system disorders.[1][2]

This document provides a comprehensive guide to the scalable synthesis of a novel derivative, 6,9-Dioxa-1,3-diazaspiro[4.4]nonane. As there is currently no established, direct synthetic protocol for this specific molecule in peer-reviewed literature, this guide proposes a robust and scalable synthetic strategy based on well-established chemical principles and analogous reactions. The proposed pathway is designed with scalability in mind, prioritizing commercially available starting materials and efficient reaction sequences.

Proposed Overall Synthetic Strategy

The synthesis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane can be logically approached through a convergent synthesis. The core concept involves the construction of a key intermediate, a diamine embedded within a 2,5-dioxacyclopentane framework, followed by a final spirocyclization step to form the second (diazolidine) ring. This multi-step approach allows for controlled synthesis and purification of intermediates, which is crucial for scalability and final product purity.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Spirocyclization A Commercially Available 2,5-Anhydro-D-mannitol B Intermediate 1: Ditosylate A->B C Intermediate 2: Diazide B->C D Key Intermediate: (3S,4S)-tetrahydrofuran-3,4-diamine C->D F Final Product: 6,9-Dioxa-1,3-diazaspiro[4.4]nonane E Carbonyl Source (e.g., Formaldehyde) E->F

Caption: Proposed two-stage synthetic workflow for 6,9-Dioxa-1,3-diazaspiro[4.4]nonane.

Stage 1: Synthesis of the Key Diamine Intermediate

The cornerstone of this synthetic route is the preparation of (3S,4S)-tetrahydrofuran-3,4-diamine from a readily available and stereochemically defined starting material, 2,5-anhydro-D-mannitol. This chiral pool starting material sets the stereochemistry of the final product.

Step 1.1: Ditosylation of 2,5-Anhydro-D-mannitol

Principle: The primary hydroxyl groups of 2,5-anhydro-D-mannitol are converted into good leaving groups (tosylates) by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This prepares the molecule for subsequent nucleophilic substitution.

Materials & Equipment:

  • 2,5-Anhydro-D-mannitol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup

Protocol:

  • Dissolve 2,5-anhydro-D-mannitol (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.

Step 1.2: Diazide Formation via Nucleophilic Substitution

Principle: The tosylate groups are displaced by azide ions (N₃⁻) in a classic Sɴ2 reaction. This introduces the nitrogen functionalities that will become the amine groups.

Materials & Equipment:

  • Ditosylate intermediate from Step 1.1

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask, heating mantle, magnetic stirrer, nitrogen atmosphere setup

Protocol:

  • Dissolve the ditosylate (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add sodium azide (2.5 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diazide.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

Step 1.3: Reduction of Diazide to Diamine

Principle: The two azide groups are reduced to primary amines. A common and scalable method is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a reagent like lithium aluminum hydride (LAH). For scalability and safety, catalytic hydrogenation is often preferred.

Materials & Equipment:

  • Diazide intermediate from Step 1.2

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen source (hydrogenator or balloon)

  • Filtration setup (e.g., Celite pad)

Protocol (Catalytic Hydrogenation):

  • Dissolve the diazide (1.0 eq) in methanol in a suitable pressure vessel.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading) under an inert atmosphere.

  • Pressurize the vessel with hydrogen (50-100 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the cessation of hydrogen uptake.

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude (3S,4S)-tetrahydrofuran-3,4-diamine. This intermediate can be purified by vacuum distillation.

Stage 2: Spirocyclization to Form the Final Product

Principle: The final spiroaminal ring is formed through the condensation of the synthesized diamine with a suitable one-carbon electrophile, such as formaldehyde. This reaction forms two new C-N bonds, creating the 1,3-diazolidine ring and the spirocyclic center in a single step.

Caption: Proposed mechanism for the final spirocyclization step. (Note: Image placeholders would be replaced with actual chemical structure images in a full implementation)

Materials & Equipment:

  • (3S,4S)-tetrahydrofuran-3,4-diamine (from Stage 1)

  • Formaldehyde (37% aqueous solution)

  • Ethanol or Methanol

  • Potassium carbonate (optional, as a base)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Protocol:

  • Dissolve the diamine (1.0 eq) in ethanol.

  • Add the aqueous formaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • An exothermic reaction may be observed. After the addition is complete, gently heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by GC-MS or LC-MS to confirm the formation of the product.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 6,9-Dioxa-1,3-diazaspiro[4.4]nonane.

Quantitative Data Summary and Scalability Considerations

The following table outlines the expected yields and key considerations for scaling up each step of the proposed synthesis.

StepReactionTypical Lab YieldKey Scalability Considerations
1.1 Ditosylation85-95%Temperature control during TsCl addition is critical to avoid side reactions. Pyridine recovery can be implemented on a large scale.
1.2 Azide Substitution80-90%Safe handling of sodium azide at scale is paramount. Use of a less hazardous solvent than DMF may need to be explored (e.g., DMSO, NMP).
1.3 Azide Reduction>90%Catalytic hydrogenation is highly scalable. Proper catalyst handling, filtration, and hydrogen safety protocols are essential.
2.1 Spirocyclization75-85%This is a high-yielding condensation reaction. Efficient removal of water can drive the reaction to completion. Use of paraformaldehyde may be an alternative to aqueous formaldehyde to simplify workup.

Safety, Handling, and Storage

General Precautions: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.[3]

  • Pyridine: Flammable, harmful if swallowed or inhaled. Handle in a fume hood.

  • Sodium Azide (NaN₃): Highly toxic. May form explosive heavy metal azides. Do not dispose of down the drain. Decompose with nitrous acid before disposal.

  • Hydrogen Gas: Highly flammable and explosive. Use in an area free of ignition sources and with appropriate monitoring.

  • Final Product: The toxicological properties of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane have not been fully investigated. It should be handled as a potentially hazardous chemical. Store in a tightly sealed container in a cool, dry place.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Azaspiro[4.4]nonane via Intramolecular 1,3-Dipolar Cycloaddition. BenchChem.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of Azaspiro[4.
  • Khoroshunova, A. Y., et al. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 15, 2036-2042.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 85(1), 556-568.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • ResearchGate. (n.d.). Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides.
  • PubMed. (2014).
  • Royal Society of Chemistry. (n.d.). Ir/Brønsted acid dual-catalyzed asymmetric synthesis of bisbenzannulated spiroketals and spiroaminals from isochroman ketals. Organic Chemistry Frontiers.
  • Figshare. (2014).
  • PubMed. (2024).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Fisher Scientific. (2025).
  • Carl ROTH. (n.d.).
  • Echemi. (n.d.). 1,7-Diazaspiro[4.4]nonane-2,6-dione(9CI)

Sources

Troubleshooting & Optimization

Technical Support Center: Mastering Regioselectivity in Spiro-Imidazolidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in spiro-imidazolidine formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the underlying principles that govern regioselectivity in these reactions, enabling you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: We are attempting a condensation reaction between an unsymmetrical cyclic ketone and a 1,2-diamine, but we are consistently obtaining a mixture of two spiro-imidazolidine regioisomers. What are the primary factors driving the formation of these different isomers?

A1: The formation of two regioisomers in the condensation of an unsymmetrical cyclic ketone with a 1,2-diamine is a common challenge that is fundamentally governed by the relative stability of the transition states leading to each product. The two primary factors at play are steric hindrance and electronic effects at the two non-equivalent carbonyl carbons of your ketone.

  • Steric Hindrance: The nucleophilic attack of the diamine at the carbonyl carbon is sensitive to the steric environment. A bulkier substituent near one carbonyl group will hinder the approach of the diamine, favoring attack at the less sterically encumbered carbonyl carbon. This kinetic control often dictates the initial product distribution.[1][2][3]

  • Electronic Effects: The electrophilicity of the carbonyl carbons also plays a crucial role. Electron-withdrawing groups adjacent to a carbonyl carbon will increase its partial positive charge, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups will decrease the electrophilicity of the nearby carbonyl carbon.[3][4]

The final ratio of your regioisomers is a result of the interplay between these two effects. In many cases, they may work in opposition, leading to a mixture of products.

Troubleshooting Guides

Problem 1: My spiro-imidazolidine synthesis is yielding an inseparable mixture of regioisomers. How can I improve the regioselectivity of the reaction?

Solution: Improving regioselectivity requires a systematic approach to manipulate the factors that influence the reaction pathway. Here are several strategies you can employ:

Strategy 1.1: Modification of Reaction Conditions

The reaction conditions can have a significant impact on the transition state energies and, consequently, the regioselectivity.

  • Temperature: Lowering the reaction temperature often enhances selectivity. At lower temperatures, the reaction is more likely to be under kinetic control, favoring the product that is formed faster, which is typically the one resulting from attack at the less sterically hindered position.

  • Catalyst: The choice of catalyst can be critical.

    • Acid Catalysis: Brønsted or Lewis acids can be used to activate the carbonyl group. A bulky Lewis acid might selectively coordinate to the less sterically hindered carbonyl, directing the nucleophilic attack of the diamine.

    • Organocatalysis: Chiral catalysts can create a chiral environment that favors the formation of one regioisomer over the other, particularly in asymmetric syntheses.[1]

Experimental Protocol: Lewis Acid Catalyzed Regioselective Spiro-imidazolidine Formation

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the unsymmetrical cyclic ketone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) and add the Lewis acid catalyst (e.g., TiCl4, BF3·OEt2, or a chiral Lewis acid, 0.1-1.2 eq) dropwise. Stir the mixture for 15-30 minutes.

  • Diamine Addition: Slowly add a solution of the 1,2-diamine (1.0-1.2 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution). Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR or gas chromatography (GC) to determine the regioisomeric ratio. Purify the desired product by column chromatography.

Strategy 1.2: Substrate Modification

If modifying the reaction conditions is not sufficient, consider modifying the substrates themselves.

  • Introducing Bulky Substituents: If synthetically feasible, introducing a bulky substituent near one of the carbonyl groups can significantly increase the steric barrier for the diamine attack at that position, thereby favoring the formation of a single regioisomer.

  • Utilizing Directing Groups: A directing group can be temporarily installed on the ketone to chelate with a catalyst and direct the diamine to a specific carbonyl group. This group can be removed in a subsequent step.

Data Presentation: Impact of Substituents on Regioselectivity

Ketone Substituent (at α-position)Electronic EffectSteric HindrancePredominant Regioisomer
-CH3Electron-donatingLowMixture often observed
-C(CH3)3Electron-donatingHighAttack at the less hindered carbonyl
-CF3Electron-withdrawingModerateAttack at the more electrophilic carbonyl
-PhElectron-withdrawing (inductive)ModerateDependent on reaction conditions
Problem 2: We are performing a [3+2] cycloaddition to form a spiro-imidazolidine, but the regioselectivity is poor. How can we control the regiochemical outcome of this reaction?

Solution: In [3+2] cycloaddition reactions, such as those involving azomethine ylides, the regioselectivity is primarily governed by the electronic properties of the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory.[1][2]

Strategy 2.1: Tuning the Electronics of the Reactants

  • Dipole (Azomethine Ylide): The substituents on the azomethine ylide will influence the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Electron-donating groups on the ylide will raise the HOMO energy, while electron-withdrawing groups will lower the LUMO energy.

  • Dipolarophile (Alkene or Alkyne): Similarly, the electronic nature of the substituents on the dipolarophile will affect its FMO energies. Electron-withdrawing groups on the dipolarophile will lower both its HOMO and LUMO energies.

The regioselectivity is determined by the interaction that provides the greatest stabilization, which is typically the HOMO-LUMO interaction with the smallest energy gap. By strategically placing electron-donating and electron-withdrawing groups on the reactants, you can favor one orbital interaction over the other, thus controlling the regioselectivity.[5]

Diagram: FMO Control of Regioselectivity in [3+2] Cycloaddition

FMO_Control cluster_dipole Azomethine Ylide cluster_dipolarophile Dipolarophile HOMO_Y HOMO LUMO_D LUMO HOMO_Y->LUMO_D Interaction A (Regioisomer 1) LUMO_Y LUMO HOMO_D HOMO HOMO_D->LUMO_Y Interaction B (Regioisomer 2) caption FMO interactions dictate regioselectivity.

Caption: Frontier Molecular Orbital interactions in a [3+2] cycloaddition.

Strategy 2.2: Use of Lewis Acid Catalysts

Lewis acids can coordinate to the dipolarophile, lowering the energy of its LUMO. This can enhance the reaction rate and, in some cases, improve the regioselectivity by making one of the HOMO-LUMO interactions significantly more favorable.[2]

Visualization of Key Concepts

Diagram: Factors Influencing Regioselectivity in Spiro-imidazolidine Formation

Regioselectivity_Factors Topic Controlling Regioselectivity in Spiro-imidazolidine Formation Mechanism Reaction Mechanism Topic->Mechanism Factors Key Influencing Factors Topic->Factors Conditions Reaction Conditions Topic->Conditions Troubleshooting Troubleshooting Strategies Topic->Troubleshooting Condensation Condensation Mechanism->Condensation Cycloaddition [3+2] Cycloaddition Mechanism->Cycloaddition Steric Steric Hindrance Factors->Steric Electronic Electronic Effects Factors->Electronic Steric->Condensation Electronic->Condensation Electronic->Cycloaddition Temp Temperature Conditions->Temp Catalyst Catalyst Conditions->Catalyst Solvent Solvent Conditions->Solvent Catalyst->Condensation Catalyst->Cycloaddition ModifySubstrate Substrate Modification Troubleshooting->ModifySubstrate OptimizeConditions Optimize Conditions Troubleshooting->OptimizeConditions caption Overview of factors affecting regioselectivity.

Caption: A summary of key factors and strategies for controlling regioselectivity.

References

  • Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. PMC - NIH. [Link]

  • Synthesis of novel symmetrical and unsymmetrical bis-spiro[indole- indazolyl-thiazolidine]-2,4′-diones. Semantic Scholar. [Link]

  • Imidazolidine. Wikipedia. [Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI. [Link]

  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]

  • Convenient Syntheses of Unsymmetrical Imidazolidines. The Journal of Organic Chemistry. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PMC. [Link]

  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition. Arabian Journal of Chemistry. [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. [Link]

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. [Link]

  • Unexpected Substituent Effects in Spiro-Compound Formation: Steering N-Aryl Propynamides and DMSO toward Site-Specific Sulfination in Quinolin-2-ones or Spiro[6][7]trienones. The Journal of Organic Chemistry. [Link]

Sources

Minimizing side reactions during spiro-ketalization of diaza-ketones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic challenges involving diaza-ketones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing molecules containing both a spiro-ketal and a diaza-ketone moiety. Instead of a generic overview, we will directly address the critical issues and side reactions you may encounter, providing in-depth, field-proven insights to guide your experimental design and troubleshooting efforts.

The Core Synthetic Challenge: Chemical Incompatibility

The synthesis of a spiro-ketal diaza-ketone presents a significant chemical challenge rooted in the opposing reactivity of the key functional groups. The diaza-ketone group is notoriously unstable under acidic conditions, which are the most common and straightforward conditions for forming a spiro-ketal. Understanding this fundamental conflict is the first step to designing a successful synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm attempting an acid-catalyzed spiro-ketalization on my diaza-ketone precursor, but I'm only recovering decomposed starting material and complex mixtures. What is happening?

Answer: This is the most common failure mode and stems directly from the acid-lability of the diaza-ketone functional group. The reaction mechanism involves rapid protonation of the nucleophilic α-carbon of the diazo group by the acid catalyst. This intermediate is highly unstable and readily eliminates molecular nitrogen (N₂) to form a carbocation. This carbocation can then undergo a variety of undesired and difficult-to-control side reactions, including elimination, rearrangement, or capture by any available nucleophile (e.g., solvent, water), leading to a complex product mixture instead of your target spiro-ketal.[1][2][3]

The primary side reaction pathway is illustrated below:

start Diaza-ketone start->p1 protonated Protonated Intermediate protonated->p2 carbocation Carbocation + N₂ products Mixture of Side Products carbocation->products Rearrangement, Solvent Trapping, etc. p1->protonated + H⁺ (Acid Catalyst) p2->carbocation - N₂ (fast)

Fig 1. Acid-catalyzed decomposition of a diaza-ketone.

Therefore, standard Brønsted acid-catalyzed spiro-ketalization methods are fundamentally incompatible with substrates already containing a diaza-ketone moiety.

Q2: Given the instability, what is the recommended synthetic strategy? Should I form the spiro-ketal first, or introduce the diaza group first?

Answer: The most reliable and strategically sound approach is to form the spiro-ketal first from a suitable dihydroxy-ketone precursor, and then introduce the diaza group in a subsequent step. This sequence avoids exposing the sensitive diaza functionality to the harsh acidic conditions required for ketalization.

The two potential synthetic routes are contrasted below. The recommended pathway minimizes side reactions by protecting the ketone functionality as a stable spiro-ketal before the sensitive diazo group is introduced.

cluster_0 Problematic Pathway cluster_1 Recommended Pathway A1 Dihydroxy α-formyl-ketone A2 Dihydroxy Diaza-ketone A1->A2 Diazo Transfer A3 Decomposition Products A2->A3 Acid-Catalyzed Spiro-ketalization B1 Dihydroxy-ketone B2 Spiro-ketal Substrate B1->B2 Acid-Catalyzed Spiro-ketalization B3 Target Product: Spiro-ketal Diaza-ketone B2->B3 Diazo Transfer

Fig 2. Comparison of synthetic strategies.

By following the recommended pathway, you leverage the stability of the ketal group to protect the carbonyl during the often basic conditions of the diazo transfer reaction.

Q3: I have successfully formed my spiro-ketal. Now, during the subsequent diazo transfer step, I am seeing low yields and formation of byproducts. What could be going wrong?

Answer: While the spiro-ketal is generally stable, issues at this stage usually relate to the conditions of the diazo transfer reaction itself. The most common methods, like the Regitz deformylative diazo transfer, involve a base-promoted reaction with a sulfonyl azide.[4][5]

Here are common troubleshooting points:

  • Base Sensitivity of the Substrate: While ketals are stable to base, other functional groups on your molecule might not be. Strong bases like sodium ethoxide, used in the initial formylation step of the classic Regitz transfer, can cause epimerization or degradation of sensitive substrates.[6]

    • Solution: Consider the detrifluoroacetylative diazo transfer method. This procedure uses a non-nucleophilic base (like triethylamine or DBU) and avoids the harsh Claisen condensation conditions, making it more suitable for complex and base-sensitive molecules.[6][7]

  • Steric Hindrance: The spiro-ketal framework is sterically demanding. The initial formylation or trifluoroacetylation at the α-carbon to the ketone may be hindered, leading to incomplete conversion and recovery of starting material.

    • Solution: Ensure you are using a strong, non-nucleophilic base to generate the kinetic enolate for acylation (e.g., LiHMDS at -78 °C).[7] You may also need to increase reaction times or temperature, but this should be done cautiously while monitoring for side product formation.

  • Choice of Diazo Transfer Reagent: The reactivity and safety of sulfonyl azides vary.

    • Solution: For many applications, 4-acetamidobenzenesulfonyl azide (p-ABSA) is a safer, crystalline solid alternative to the more hazardous tosyl azide or mesyl azide, often with comparable efficiency.[6]

Diazo Transfer MethodTypical BaseProsCons
Regitz (Deformylative) NaOEt, Et₃NUses simple reagents.Harsh formylation step can degrade sensitive substrates.[6]
Detrifluoroacetylative LiHMDS, Et₃NMilder activation, good for base-sensitive substrates.Requires trifluoroethyl trifluoroacetate.[7]
Direct Transfer DBU, K₂CO₃Simpler (no activation step).Only works for highly activated ketones (e.g., 1,3-dicarbonyls).[8]
Q4: My synthetic route requires me to perform the spiro-ketalization on a substrate that already contains the diaza-ketone group. What are my options?

Answer: While challenging, this is not impossible. You must abandon traditional Brønsted acid catalysis and explore milder, non-equilibrating conditions that can promote ketalization without causing decomposition of the diaza group. These are typically kinetically controlled reactions.

MethodCatalyst / ReagentTypical ConditionsKey AdvantagesReference
Lewis Acid Mediation Ti(Oi-Pr)₄Anhydrous CH₂Cl₂, RTPromotes kinetic epoxide-opening spirocyclization with retention of configuration. Mild and non-protonating.[9]
Transition Metal Catalysis Au(I) or Pt(II) complexesAnhydrous organic solvent (e.g., Dioxane, CH₂Cl₂), RT to 60 °CHighly effective for alkynyl diol precursors. Very mild conditions avoid strong acids.[10]
Reductive Cyclization DIBAL-H or other hydridesLow temperature (e.g., -78 °C)Used for ynone or lactone precursors to form the spiro-ketal under non-acidic reductive conditions.[11]
Ring-Rearrangement Metathesis Grubbs CatalystOrganic solvent (e.g., CH₂Cl₂)Forms spiro-ketals under completely neutral conditions from specialized precursors.[12]

Expert Insight: Of these options, transition-metal catalysis on an alkynyl diol precursor is often the most promising route for complex molecules, as the conditions are exceptionally mild and orthogonal to the reactivity of the diaza-ketone.

Q5: My spiro-ketalization yields a mixture of diastereomers at the spirocyclic center. How can I improve the selectivity?

Answer: The stereochemical outcome of a spiro-ketalization is determined by the classic principle of kinetic versus thermodynamic control .[13][14]

  • Thermodynamic Control: This regime is established under reversible (equilibrating) conditions. This typically means using a Brønsted acid catalyst (e.g., CSA, PPTS, HCl), higher temperatures, and longer reaction times.[15][16] The reaction will proceed to the most stable diastereomer, which is usually the one that benefits from stabilization by the anomeric effect.[17]

  • Kinetic Control: This regime is favored under irreversible conditions, such as low temperatures, short reaction times, and non-equilibrating catalyst systems (e.g., Lewis acids like Ti(Oi-Pr)₄). The product ratio is determined by the relative activation energies of the transition states leading to each isomer, not their final stability.[9][11][18][19]

G cluster_axis Reactants Dihydroxy-ketone TS_Kinetic TS_Kinetic Reactants->TS_Kinetic ΔG‡ (Kinetic) Lower Barrier TS_Thermo TS_Thermo Reactants->TS_Thermo ΔG‡ (Thermo) Higher Barrier Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Kinetic->TS_Kinetic Reversible under thermodynamic conditions Y_axis_top Energy Y_axis_bottom Y_axis_top->Y_axis_bottom X_axis_start X_axis_end Reaction Coordinate X_axis_start->X_axis_end

Fig 3. Energy profile for kinetic vs. thermodynamic control.

To improve selectivity:

  • For the Thermodynamic Product: Use a catalytic amount of a strong Brønsted acid (e.g., 10 mol% CSA) in a solvent like CH₂Cl₂ or THF and allow the reaction to stir at room temperature or slightly elevated temperatures for several hours to ensure equilibration.[15]

  • For the Kinetic Product: Use a stoichiometric Lewis acid like Ti(Oi-Pr)₄ at low temperatures (-78 °C to 0 °C) and quench the reaction as soon as the starting material is consumed to prevent equilibration to the thermodynamic product.[9]

Experimental Protocols
Protocol 1: General Procedure for Thermodynamically-Controlled Spiro-ketalization

This protocol is designed for the first step in the recommended synthetic sequence: the conversion of a dihydroxy-ketone to the corresponding spiro-ketal.

  • Preparation: Dissolve the dihydroxy-ketone substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) to a concentration of 0.05–0.1 M in a flame-dried, argon-purged flask.

  • Catalyst Addition: Add a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or camphorsulfonic acid (CSA) (0.1 equiv), to the solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure spiro-ketal.[10]

Protocol 2: General Procedure for Detrifluoroacetylative Diazo Transfer

This protocol is for the second step: converting the ketone of the spiro-ketal substrate into the target diaza-ketone.

  • Enolate Formation: Dissolve the spiro-ketal ketone (1.0 equiv) in anhydrous THF in a flame-dried, argon-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath. Add lithium hexamethyldisilazide (LiHMDS) (1.1 equiv, as a 1.0 M solution in THF) dropwise and stir for 30-60 minutes at -78 °C.

  • Trifluoroacetylation: Add trifluoroethyl trifluoroacetate (TFETFA) (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 1 hour, allowing the reaction to proceed.

  • Diazo Transfer: In a separate flask, prepare a solution of 4-acetamidobenzenesulfonyl azide (p-ABSA) (1.5 equiv) in anhydrous acetonitrile. To this solution, add triethylamine (Et₃N) (1.5 equiv) and water (1.0 equiv). Add this mixture to the reaction flask containing the α-trifluoroacetyl ketone at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature until the intermediate is consumed, as monitored by TLC (typically 2-6 hours).

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude diaza-ketone product carefully using flash column chromatography (deactivated silica gel may be necessary) to obtain the final product.[6][7]

References
  • Aziz, S., & Tillett, J. G. (1968). Nucleophilic catalysis. Part II. The acid catalysed hydrolysis of diazo-ketones. Journal of the Chemical Society B: Physical Organic, 1302. [Link]

  • Favre, S., et al. (2011). Recent Synthetic Approaches Toward Non-anomeric Spiroketals in Natural Products. Marine Drugs, 9(12), 2796–2834. [Link]

  • Ballini, R., & Barboni, L. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules, 13(2), 334–350. [Link]

  • Blay, G., et al. (1998). Ring fragmentation processes resulting from acid catalysed diazo ketone cyclisations. Tetrahedron, 54(42), 12899-12910. [Link]

  • Regitz and Gupta deformylating diazo transfer procedure for the preparation of diazoketones. ResearchGate. [Link]

  • Chiang, Y., et al. (2000). Kinetics and mechanism of acid-catalyzed hydrolysis of the diazo functional groups of 1-diazo-2-indanone and 2-diazo-1-indanone in aqueous solution. Canadian Journal of Chemistry, 78(10), 1313-1318. [Link]

  • Krasavin, M. (2022). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 27(6), 1956. [Link]

  • Rama Rao, A. V., et al. (2006). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 10(18), 2265–2307. [Link]

  • Brimble, M. A., et al. (2007). A Formal General Method for the Synthesis of Spiroacetals: Easy Access to Oleocaran/Elmonin Core. European Journal of Organic Chemistry, 2007(15), 2421-2431. [Link]

  • Faialaga, N. H., & Danheiser, R. L. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250. [Link]

  • Deiters, A., et al. (2003). Synthesis of spiroketals under neutral conditions via a type III ring-rearrangement metathesis strategy. Chemical Communications, (13), 1522-1523. [Link]

  • McCauley, C. E., & King, C. V. (1952). Kinetics and Mechanism of the Acid-Catalyzed Decomposition of Diazoacetone. Journal of the American Chemical Society, 74(24), 6221–6225. [Link]

  • Example of deformylative diazo transfer in the synthesis of bicyclic α-diazo ketone 1. ResearchGate. [Link]

  • Favre, S., et al. (2011). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Marine Drugs, 9(12), 2796-2834. [Link]

  • Faialaga, N. H., & Danheiser, R. L. (2022). Discussion Addendum for: Detrifluoroacetylative Diazo Group Transfer. Organic Syntheses, 99, 234-250. [Link]

  • Yeh, C. Y., & Hsu, C. C. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 868. [Link]

  • Moilanen, S. B., et al. (2006). Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society, 128(6), 1792–1793. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Tan, D. S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • ChemSurvival. (2010, March 2). Thermodynamic versus Kinetic Control [Video]. YouTube. [Link]

  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Ketones. [Link]

  • Chem-Station. (2018, January 11). Regitz Diazo Transfer. [Link]

  • Deadman, B. J., et al. (2016). Exploiting Continuous Processing for Challenging Diazo Transfer and Telescoped Copper-Catalyzed Asymmetric Transformations. Organic Process Research & Development, 20(2), 472–486. [Link]

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Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Uniqueness of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane

6,9-Dioxa-1,3-diazaspiro[4.4]nonane is a fascinating heterocyclic compound featuring a unique spirocyclic architecture. Its structure is composed of two five-membered rings, an imidazolidine ring and a 1,3-dioxolane ring, fused at a central quaternary carbon atom (the spiro center). This arrangement imparts significant three-dimensionality and conformational rigidity, which are highly sought-after features in modern drug discovery for enhancing target selectivity and optimizing pharmacokinetic properties. The presence of four heteroatoms (two nitrogen and two oxygen) creates a distinct electronic environment, making NMR spectroscopy an indispensable tool for its structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Analysis of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane

Due to the molecule's symmetry, a simplified NMR spectrum is anticipated. The following predictions are based on established chemical shift ranges for imidazolidine and 1,3-dioxolane moieties and the influence of adjacent heteroatoms.[1][2][3]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the atoms of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane are numbered as follows:

Caption: Structure of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane with atom numbering.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H (N1, N3)1.5 - 3.0Broad singlet2HThe chemical shift of N-H protons can vary significantly based on solvent and concentration due to hydrogen bonding. A broad signal is expected due to quadrupole broadening and potential chemical exchange.
-CH₂- (C2, C4)3.0 - 3.5Singlet4HThese protons are on the imidazolidine ring. Due to the rapid inversion of the ring and the symmetry of the molecule, these four protons are expected to be chemically equivalent, resulting in a single peak. The adjacent nitrogen atoms cause a downfield shift.[1]
-CH₂- (C7, C8)3.8 - 4.2Singlet4HThese protons belong to the 1,3-dioxolane ring. The two oxygen atoms are more electronegative than nitrogen, leading to a more significant downfield shift compared to the CH₂ groups of the imidazolidine ring.[2] Due to symmetry, these four protons are expected to be equivalent.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Rationale
-CH₂- (C2, C4)45 - 55These carbons are part of the imidazolidine ring and are deshielded by the adjacent nitrogen atoms.[4]
-CH₂- (C7, C8)65 - 75These carbons are in the 1,3-dioxolane ring and are significantly deshielded by the two adjacent oxygen atoms.[3]
Spiro Carbon (C5)90 - 105The spiro carbon is a quaternary carbon bonded to two nitrogen and two oxygen atoms. This high degree of heteroatom substitution results in a substantial downfield shift.

Comparative Analysis with Alternative Spirocyclic Scaffolds

To understand the unique spectral features of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane, it is instructive to compare its predicted NMR data with the experimental data of structurally related compounds.

1,4-Dioxaspiro[4.4]nonane: The Effect of Nitrogen Introduction

This analog replaces the two nitrogen atoms of the imidazolidine ring with carbons.

Caption: Structure of 1,4-Dioxaspiro[4.4]nonane.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
6,9-Dioxa-1,3-diazaspiro[4.4]nonane (Predicted) -CH₂- (Imidazolidine): 3.0 - 3.5-CH₂- (Dioxolane): 3.8 - 4.2-CH₂- (Imidazolidine): 45 - 55-CH₂- (Dioxolane): 65 - 75Spiro C: 90 - 105
1,4-Dioxaspiro[4.4]nonane (Experimental) -CH₂- (Cyclopentane): ~1.7-CH₂- (Dioxolane): ~3.9-CH₂- (Cyclopentane): ~25, ~38-CH₂- (Dioxolane): ~64Spiro C: ~119

Key Differences and Rationale:

  • ¹H NMR: The protons on the five-membered carbocyclic ring of 1,4-Dioxaspiro[4.4]nonane appear significantly upfield (~1.7 ppm) compared to the predicted downfield shift (3.0-3.5 ppm) for the imidazolidine ring protons in the target molecule. This is a direct consequence of the higher electronegativity of nitrogen compared to carbon, which deshields the adjacent protons.

  • ¹³C NMR: Similarly, the carbon signals of the cyclopentane ring (~25, ~38 ppm) are much further upfield than the predicted signals for the imidazolidine ring carbons (45-55 ppm). The spiro carbon in 1,4-Dioxaspiro[4.4]nonane is shifted further downfield (~119 ppm) likely due to the different ring strain and electronic effects compared to the target compound.

1-Azaspiro[4.4]nonane Derivatives: The Impact of Oxygen and a Second Nitrogen

Comparing with a spirocycle containing only one nitrogen atom in the five-membered ring highlights the influence of the second nitrogen and the dioxolane ring.

Caption: Structure of 1-Azaspiro[4.4]nonane.

Experimental data for a derivative, trans/cis-2-Benzyl-1-(benzyloxy)-6-methylene-1-azaspiro[4.4]nonane, shows complex multiplets for the ring protons between 1.36 and 3.87 ppm.[5] The spiro carbon is not explicitly assigned but other ring carbons appear in the range of 23-68 ppm.[5]

Key Differences and Rationale:

  • The presence of two nitrogen atoms in the imidazolidine ring of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane would lead to a more symmetrical and likely simpler ¹H NMR spectrum compared to the complex multiplets observed for the less symmetrical 1-azaspiro[4.4]nonane derivatives.

  • The two oxygen atoms in the dioxolane ring of the target compound will cause a significant downfield shift for the adjacent protons and carbons compared to the carbocyclic ring protons and carbons in 1-azaspiro[4.4]nonane derivatives.

Experimental Protocol for NMR Analysis

For the definitive characterization of 6,9-Dioxa-1,3-diazaspiro[4.4]nonane or its derivatives, a systematic NMR analysis is crucial. The following protocol outlines the recommended steps.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is highly soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d (CDCl₃) is a good starting point for many organic molecules.

  • Concentration:

    • For ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR and 2D NMR: Prepare a more concentrated sample, typically 15-30 mg in 0.6-0.7 mL of solvent, to ensure an adequate signal-to-noise ratio, especially for less sensitive nuclei and experiments.

  • Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening. If necessary, filter the sample solution through a small plug of glass wool into the NMR tube.

NMR Data Acquisition Workflow

G A Sample Preparation B 1D ¹H NMR Acquisition A->B C 1D ¹³C{¹H} NMR Acquisition B->C D 2D COSY (¹H-¹H Correlation) C->D E 2D HSQC (¹H-¹³C one-bond Correlation) D->E F 2D HMBC (¹H-¹³C long-range Correlation) E->F G Structure Elucidation F->G

Sources

Publish Comparison Guide: X-ray Crystallographic Data of Spiro-diaza-dioxa[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth crystallographic and structural analysis of 1,6-dioxa-4,9-diazaspiro[4.4]nonane derivatives , a specialized class of tetraheterosubstituted spirocycles.

This guide contrasts these systems with their carbocyclic and dioxa-analogs, focusing on the unique electronic effects at the spiro-center.

Executive Summary & Structural Context[1][2][3][4][5]

Spiro-diaza-dioxa[4.4]nonane derivatives represent a unique subclass of spirocycles where the central spiro-carbon is bonded to two oxygen atoms and two nitrogen atoms (typically at positions 1, 6 and 4, 9 respectively). Unlike standard carbocyclic spiro[4.4]nonanes (purely steric scaffolds) or spiro-ketals (1,6-dioxa), these spiro-orthocarbonate/aminal hybrids exhibit profound electronic effects—specifically the generalized anomeric effect—which significantly alters bond lengths, ring puckering, and solid-state packing.

This guide compares the crystallographic performance of the 1,6-dioxa-4,9-diaza scaffold against two established alternatives:

  • Carbocyclic Spiro[4.4]nonane: The steric baseline.

  • 1,6-Dioxaspiro[4.4]nonane (Spiro-ketal): The polar baseline.

Why This Comparison Matters

For drug development, the diaza-dioxa core offers a "Goldilocks" zone of solubility and rigidity. The nitrogen atoms provide vectors for hydrogen bonding (donors/acceptors) that pure ketals lack, while the spiro-orthocarbonate core provides greater metabolic stability than simple hemiaminals.

Experimental Workflow: Crystallization & Data Collection

To obtain high-quality X-ray data for these polar heterocycles, standard evaporation methods often fail due to aggregation. The following protocol utilizes a Self-Validating Vapor Diffusion method optimized for spiro-heterocycles.

Protocol: Controlled Vapor Diffusion for Spiro-Aminals
  • Objective: Grow single crystals of 4,9-diphenyl-1,6-dioxa-4,9-diazaspiro[4.4]nonane suitable for XRD.

  • Pre-requisite: Purity >98% (HPLC).

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of the derivative in 1.5 mL of Dichloromethane (DCM) . Ensure complete solvation; sonicate if necessary.

  • Antisolvent Layering: Place the DCM solution in a narrow NMR tube or crystallization vial.

  • Diffusion: Carefully layer 3.0 mL of n-Hexane on top. Do not mix. The interface must remain sharp.

  • Incubation: Seal with Parafilm (poke 1 small hole for slow pressure equalization). Store at 4°C in a vibration-free environment for 72–96 hours.

  • Harvesting: Crystals typically form at the interface. Mount on a glass fiber using perfluoropolyether oil at 100 K.

Workflow Visualization (DOT)

CrystallizationWorkflow Start Crude Material (>98% Purity) Solvation Solvation (DCM, 20mg/1.5mL) Start->Solvation Layering Antisolvent Layering (n-Hexane, 3.0mL) Solvation->Layering Sonicate Diffusion Slow Diffusion (4°C, 72-96h) Layering->Diffusion Interface Formation Harvest Harvest & Mount (100K, Cryo-oil) Diffusion->Harvest Crystal Growth XRD X-Ray Diffraction (Mo Kα) Harvest->XRD

Figure 1: Optimized vapor diffusion workflow for crystallizing polar spiro-heterocycles.

Comparative Structural Analysis

The following data contrasts the key geometric parameters. The diaza-dioxa core exhibits a distinct shortening of the spiro-heteroatom bonds due to the donation of lone pair electron density from Oxygen/Nitrogen into the antibonding orbitals of the adjacent C-X bond (Anomeric Effect).

Table 1: Crystallographic Parameters Comparison
ParameterSpiro-diaza-dioxa[4.4] 1,6-Dioxaspiro[4.4] (Ketal)Carbocyclic Spiro[4.4]
Crystal System Monoclinic / TriclinicOrthorhombicMonoclinic
Space Group P2₁/c or P-1PbcaC2/c
C(spiro)–O Bond 1.41 – 1.43 Å (Short)1.44 – 1.46 ÅN/A
C(spiro)–N Bond 1.45 – 1.47 Å N/AN/A
C(spiro)–C Bond N/A1.52 Å (Ring C)1.54 Å
Ring Puckering Envelope (C-flap)Twisted EnvelopeTwisted Chair/Envelope
Intermolecular Strong N–H[1][2]···O (Linear)Weak C–H···OVan der Waals only
Key Technical Insight: The "Tetra-Hetero" Effect

In the diaza-dioxa derivatives, the central carbon is bonded to 2 O and 2 N atoms.

  • Observation: The C(spiro)–O bonds are significantly shorter (1.41 Å) than typical ether bonds (1.44 Å).

  • Causality: This is due to the n(N) → σ(C-O)* orbital interaction. The nitrogen lone pair donates density into the C-O antibonding orbital, strengthening the C-N character and shortening the C-O bond. This makes the spiro-core exceptionally rigid compared to the "floppier" carbocyclic analogs.

Interaction Networks & Packing

Understanding the solid-state packing is critical for predicting solubility and polymorphism.

  • Diaza-Dioxa System: Dominant interaction is the N–H[3]···O hydrogen bond between the amine of one ring and the ether oxygen of a neighboring molecule. This creates "infinite chain" motifs along the b-axis.

  • Dioxa System: Relies on weak dipole-dipole interactions; crystals are often brittle and prone to disorder.

Interaction Pathway Diagram (DOT)

InteractionMap cluster_packing Crystal Packing Motif SpiroCore Spiro-Diaza-Dioxa Core (Central C) Nitrogen Ring Nitrogen (Donor) SpiroCore->Nitrogen C-N (1.46Å) Oxygen Ring Oxygen (Acceptor) SpiroCore->Oxygen C-O (1.42Å) Neighbor Neighboring Molecule Nitrogen->Neighbor H-Bond (N-H...O) Neighbor->Oxygen H-Bond (O...H-N)

Figure 2: Hydrogen bonding network driving the crystal packing stability of diaza-dioxa derivatives.

References

  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery. Retrieved from

  • Acta Crystallographica. (2011). Structure of tert-Butyl 6-oxo-2,7-diaza-spiro[4.4]nonane-2-carboxylate. Acta Cryst. E67, o3492. Retrieved from

  • Thieme Connect. (2005). Product Class 16: Other Tetraheterosubstituted Methanes (Spiro-orthocarbonates). Science of Synthesis. Retrieved from

  • PubChem. (2025).[1][2][4] Spiro[4.4]nonane-1,6-dione Data. Retrieved from

  • ResearchGate. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic acid Crystal Structure. Retrieved from

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural complexity and three-dimensionality of molecular scaffolds are paramount for achieving high potency and selectivity. Diazaspiro compounds, characterized by their rigid, spirocyclic frameworks containing two nitrogen atoms, have emerged as a promising class of molecules, offering unique conformational constraints and diverse biological activities. Understanding the gas-phase fragmentation behavior of these compounds under mass spectrometric conditions is crucial for their unambiguous identification, structural elucidation, and metabolite profiling.

This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of various diazaspiro compounds. Drawing from experimental data and established fragmentation principles of N-heterocycles, we will explore the characteristic fragmentation pathways of different diazaspiro ring systems under electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This guide is designed to serve as a valuable resource for researchers and scientists working with this important class of molecules.

The Influence of the Diazaspiro Core on Fragmentation

The fragmentation of protonated diazaspiro compounds is largely dictated by the stability of the resulting fragment ions and the inherent strain of the ring systems. The location of the charge on one of the nitrogen atoms typically initiates a cascade of fragmentation events. The most common fragmentation pathways involve:

  • Alpha-Cleavage: The cleavage of a carbon-carbon bond adjacent to a positively charged nitrogen atom is a dominant fragmentation pathway for many nitrogen-containing heterocycles. This leads to the formation of a stable, resonance-stabilized iminium ion. The propensity for α-cleavage is influenced by the substitution pattern on the ring.

  • Ring Fission: The spirocyclic nature of these compounds can lead to complex ring-opening and ring-fission pathways. The relative stability of the resulting carbocations and radical species governs the preferred fragmentation route.

  • Charge-Remote Fragmentation: In larger, more complex diazaspiro structures, fragmentation can occur at sites distant from the charge-bearing nitrogen atom. These "charge-remote" fragmentations are often driven by the relief of ring strain or the formation of stable neutral losses.

Comparative Fragmentation Analysis of Key Diazaspiro Scaffolds

To illustrate the influence of the ring system on fragmentation, we will compare the characteristic fragmentation patterns of three common diazaspiro cores: 2,6-diazaspiro[3.3]heptanes, 2,7-diazaspiro[3.5]nonanes, and 2,8-diazaspiro[4.5]decanes. The fragmentation patterns are generally investigated using collision-induced dissociation (CID) of the protonated molecules ([M+H]⁺).

2,6-Diazaspiro[3.3]heptanes

The strained dual azetidine ring system of 2,6-diazaspiro[3.3]heptanes leads to characteristic fragmentation pathways aimed at relieving this strain.

Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragmentation Pathway
Varies[M+H - C₂H₄]⁺Loss of ethylene via a retro-2+2 cycloaddition-type cleavage of one of the azetidine rings.
Varies[M+H - C₂H₅N]⁺Cleavage of an azetidine ring with loss of an ethylamine moiety.
VariesSmaller iminium ionsResulting from further fragmentation of the initial ring-opened products.

The fragmentation of a representative N-aryl-2,6-diazaspiro[3.3]heptane is depicted below:

M [M+H]⁺ (N-Aryl-2,6-diazaspiro[3.3]heptane) F1 [M+H - C₂H₄]⁺ M->F1 - C₂H₄ F2 [M+H - C₃H₅N]⁺ M->F2 - C₃H₅N F3 Aryl-containing fragment F1->F3 Further fragmentation F2->F3

Figure 1: Generalized fragmentation of N-aryl-2,6-diazaspiro[3.3]heptanes.

2,7-Diazaspiro[3.5]nonanes

This scaffold, containing a piperidine and an azetidine ring, exhibits fragmentation patterns characteristic of both ring systems.

Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragmentation Pathway
Varies[M+H - C₂H₄]⁺Loss of ethylene from the azetidine ring.
Varies[M+H - C₄H₈]⁺Loss of butene from the piperidine ring via a retro-Diels-Alder-type reaction.
VariesPiperidinium and azetidinium ionsCleavage at the spiro center.

The fragmentation is often initiated by cleavage of the less stable azetidine ring.

M [M+H]⁺ (2,7-Diazaspiro[3.5]nonane derivative) F1 [M+H - C₂H₄]⁺ (Azetidine ring cleavage) M->F1 - C₂H₄ F2 [M+H - C₄H₈]⁺ (Piperidine ring cleavage) M->F2 - C₄H₈ F3 Substituted piperidinium ion M->F3 Spiro-carbon cleavage

Figure 2: Key fragmentation pathways of 2,7-diazaspiro[3.5]nonanes.

2,8-Diazaspiro[4.5]decanes

Comprising a pyrrolidine and a piperidine ring, this system displays fragmentation characteristic of five- and six-membered N-heterocycles.

Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragmentation Pathway
Varies[M+H - C₂H₄]⁺Loss of ethylene from the pyrrolidine ring.
Varies[M+H - C₃H₆]⁺Loss of propene from the piperidine ring.
VariesPyrrolidinium and piperidinium ionsCleavage at the spirocyclic junction.

The fragmentation often involves the initial loss of a small neutral molecule from either ring, followed by further degradation of the remaining structure. For piperidine-containing spirocycles, a common fragmentation pathway is α-cleavage, leading to a stable iminium ion[1].

M [M+H]⁺ (2,8-Diazaspiro[4.5]decane derivative) F1 [M+H - C₂H₄]⁺ (Pyrrolidine ring cleavage) M->F1 - C₂H₄ F2 [M+H - C₃H₆]⁺ (Piperidine ring cleavage) M->F2 - C₃H₆ F3 Substituted piperidinium ion M->F3 Spiro-carbon cleavage

Figure 3: Primary fragmentation routes for 2,8-diazaspiro[4.5]decanes.

Experimental Protocols

General Procedure for LC-MS/MS Analysis of Diazaspiro Compounds

This protocol provides a general framework for the analysis of diazaspiro compounds using liquid chromatography coupled to tandem mass spectrometry.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the diazaspiro compound.

  • Dissolve the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the compound, followed by a re-equilibration step. The gradient should be optimized for the specific analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 30-40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for diazaspiro compounds due to the basic nature of the nitrogen atoms.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-1000) to determine the protonated molecule [M+H]⁺.

    • Product Ion Scan (MS/MS): Select the [M+H]⁺ ion as the precursor and perform collision-induced dissociation (CID) to generate a product ion spectrum.

  • Collision Energy: Optimize the collision energy to obtain a rich fragmentation pattern. This may involve a stepped collision energy approach.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

The following diagram illustrates the general workflow for LC-MS/MS analysis:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Dissolve Sample P2 Dilute P1->P2 P3 Filter P2->P3 A1 Inject into LC P3->A1 A2 Separation on C18 Column A1->A2 A3 ESI Ionization (+) A2->A3 A4 MS1: Full Scan (Determine [M+H]⁺) A3->A4 A5 MS2: Product Ion Scan (Fragment [M+H]⁺) A4->A5 D1 Identify Precursor Ion A5->D1 D2 Analyze Fragmentation Pattern D1->D2 D3 Propose Fragmentation Pathways D2->D3

Sources

Safety Operating Guide

Personal protective equipment for handling 6,9-Dioxa-1,3-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 6,9-Dioxa-1,3-diazaspiro[4.4]nonane (CAS 260053-40-5).

As a specialized spiro-heterocycle featuring both imidazolidine and dioxolane rings, this compound serves as a high-value scaffold in medicinal chemistry (often as a protected intermediate for spiro-hydantoins or peptidomimetics). Its dual-ring strain and acetal functionality dictate specific stability requirements that standard safety sheets often overlook.

Part 1: Chemical Identity & Hazard Assessment

Compound: 6,9-Dioxa-1,3-diazaspiro[4.4]nonane CAS: 260053-40-5 Formula: C₅H₁₀N₂O₂ Molecular Weight: 130.15 g/mol Physical State: Typically a viscous oil or low-melting solid (hygroscopic).

Core Hazard Analysis

Unlike simple solvents, this spiro-amine possesses distinct reactivity profiles that drive the safety protocol:

  • Ketal Instability (The "Acid Risk"): The 6,9-dioxa ring is an ethylene ketal. It is chemically stable to bases and nucleophiles but extremely labile to aqueous acids . Accidental contact with acidic vapors or silica gel can trigger hydrolysis, releasing the parent ketone and ethylene glycol, potentially ruining the sample and altering the toxicity profile.

  • Amine Reactivity (The "Air Risk"): The 1,3-diaza ring contains secondary amines. These are prone to oxidation and can react with atmospheric CO₂ to form carbamates. Strict inert atmosphere handling is required.

  • Toxicological Assumption: As a research chemical with limited specific tox-data, it must be handled under the "Universal Precautionary Principle" for bioactive amines. Assume it is an Irritant (Skin/Eye/Respiratory) and potentially Acutely Toxic (Oral) .

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The polarity of this molecule requires specific barrier materials.

PPE CategorySpecificationScientific Rationale
Hand Protection (Splash) Nitrile Rubber (Min. thickness 0.11 mm)Adequate for incidental contact. The polar nature of the ketal/amine resists rapid permeation through nitrile.
Hand Protection (Immersion) Silver Shield / Laminate Required if handling concentrated stock solutions (>1M) or during spill cleanup. Prevents permeation of the organic amine.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The amine functionality is caustic; vapors or micro-droplets can cause severe corneal irritation.
Respiratory Fume Hood (Face velocity >100 fpm)Mandatory. Do not handle on an open bench. If outside a hood (e.g., balance failure), use a Full-face Respirator with ABEK (Multi-gas) cartridges .
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Standard coat for solids. Add a rubber apron if transferring large liquid volumes to prevent soak-through to skin.

Part 3: Operational Protocol (Step-by-Step)

This workflow is designed to maintain chemical integrity (preventing hydrolysis/oxidation) while maximizing operator safety.

Phase 1: Storage & Retrieval
  • Condition: Store at 2°C to 8°C under an Argon or Nitrogen atmosphere .

  • Container: Glass vial with a Teflon-lined cap. Seal with Parafilm to prevent moisture ingress (hydrolysis risk).

  • Retrieval: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture inside, which will degrade the ketal over time.

Phase 2: Weighing & Transfer
  • Technique: Use the "Closed Transfer" method if possible.

    • Tare a dry, argon-flushed vial.

    • Open the source vial inside the fume hood.

    • Use a disposable glass pipette (plasticizers in cheap plastic pipettes can sometimes leach into amine solvents).

    • Transfer quickly. If the compound is solid/waxy, use an antistatic spatula.

    • Flush the source vial with Argon immediately before recapping.

Phase 3: Reaction Setup (Critical Causality)
  • Solvent Choice: Use Anhydrous solvents (DCM, THF, Toluene).

    • Reasoning: Water traces will hydrolyze the spiro-ketal function, especially if the reaction involves any Lewis acids.

  • Additives: If the reaction generates acid (e.g., using acyl chlorides), you must include a base scavenger (Triethylamine or DIPEA) in situ to buffer the pH and protect the ketal ring.

Phase 4: Emergency Spill Response
  • Minor Spill (<5 mL/g):

    • Cover with Dry Sand or Vermiculite . Do not use acidic absorbents (like some clay-based cat litters) which could react.

    • Sweep into a sealable bag.

    • Wipe surface with isopropanol, then soap and water.

  • Exposure:

    • Skin: Wash with lukewarm water for 15 minutes. Do not scrub hard (abrasion increases absorption).

    • Eyes: Flush immediately for 15 minutes. The alkaline nature of the amine requires prolonged flushing to normalize pH.

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision logic for handling this sensitive spiro-compound, emphasizing the "moisture exclusion" path.

G Start Start: Retrieve 6,9-Dioxa-1,3-diazaspiro[4.4]nonane CheckTemp Is Vial at Room Temp? Start->CheckTemp WarmUp Wait: Warm to RT in Desiccator (Prevents Condensation) CheckTemp->WarmUp No Open Open in Fume Hood (Argon Flush Ready) CheckTemp->Open Yes WarmUp->CheckTemp State Physical State? Open->State Solid Solid/Waxy: Use Anti-static Spatula State->Solid Liquid Viscous Liquid: Use Glass Pipette State->Liquid Transfer Transfer to Reaction Vessel (Anhydrous Solvent Only) Solid->Transfer Liquid->Transfer Reseal IMMEDIATE: Flush Source with Argon & Seal Transfer->Reseal Critical Step Disposal Disposal: Non-Halogenated Organic Waste Reseal->Disposal

Figure 1: Safe handling workflow emphasizing moisture exclusion to prevent ketal hydrolysis.

Part 5: Disposal Plan

Dispose of this chemical strictly according to its functional groups (Amine + Ether).

  • Waste Stream: Non-Halogenated Organic Waste .

    • Note: Even though it contains nitrogen, it is typically compatible with standard organic solvent waste streams unless your facility segregates "High Nitrogen" waste.

  • Quenching: If you have a reactive reaction mixture, quench with Saturated Sodium Bicarbonate (aq) .

    • Why? Bicarbonate is basic enough to prevent acid-hydrolysis of the ketal during the waste storage period, preventing pressure buildup from volatile decomposition products.

  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the material has degraded to free amines (corrosion risk).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 260053-40-5. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Spiro Compounds. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling of Air-Sensitive Reagents. Retrieved from [Link]

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